2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
Description
Properties
IUPAC Name |
methyl 4-phenylmethoxybut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEISPTLHFVDDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466877 | |
| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149125-61-1 | |
| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-(benzyloxy)-2-butynoate CAS 149125-61-1 properties
A Versatile Alkyne Scaffold for Heterocyclic & C-Nucleoside Synthesis
Executive Summary
Methyl 4-(benzyloxy)-2-butynoate (CAS 149125-61-1) is a specialized functionalized alkyne ester employed primarily as a high-value intermediate in organic synthesis and medicinal chemistry. Its structural duality—combining an electron-deficient alkyne (Michael acceptor/dipolarophile) with a benzyl-protected alcohol—makes it a linchpin in the construction of complex heterocyclic systems, particularly C-nucleosides , isoxazoles , and pyrazoles .
This guide outlines the physicochemical profile, validated synthetic routes, and critical reactivity patterns of this compound, tailored for researchers in drug discovery and process chemistry.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
Compound Name: Methyl 4-(benzyloxy)-2-butynoate CAS Registry Number: 149125-61-1 Molecular Formula: C₁₂H₁₂O₃ Molecular Weight: 204.22 g/mol SMILES: COOC(=O)C#CCOCc1ccccc1
| Property | Value / Description | Note |
| Physical State | Viscous Colorless to Pale Yellow Oil | May crystallize upon prolonged storage at -20°C. |
| Boiling Point | ~140–150 °C at 0.5 mmHg (Predicted) | Based on the hydroxy-analog (bp 66°C/0.2mmHg).[1] |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH. | Sparingly soluble in water; hydrolyzes slowly. |
| Stability | Stable under inert atmosphere (Ar/N₂). | Avoid strong bases which may cause isomerization to allenes. |
| Reactivity Class | Highly electrophilic at the |
Synthetic Routes
The preparation of Methyl 4-(benzyloxy)-2-butynoate is typically achieved via a two-step sequence starting from propargyl alcohol. This route is preferred for its scalability and the avoidance of heavy metal catalysts.
Protocol: The "Propargyl Ether" Carboxylation Route
Step 1: Benzyl Protection
-
Reagents: Propargyl alcohol, Benzyl bromide (BnBr), NaH or KOH.
-
Solvent: THF or DMF (0°C to RT).
-
Mechanism: Williamson ether synthesis.
-
Outcome: Benzyl propargyl ether.
Step 2: Lithiation and Carboxylation
-
Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Methyl Chloroformate (ClCO₂Me).
-
Solvent: Anhydrous THF (-78°C).
-
Procedure:
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Critical Process Note: The use of methyl chloroformate is preferred over CO₂ gas for laboratory scale to ensure quantitative conversion to the ester without forming the free acid, which requires a subsequent esterification step.
Figure 1: Standard synthetic workflow for Methyl 4-(benzyloxy)-2-butynoate.
Reactivity Profile & Applications
The utility of CAS 149125-61-1 stems from its push-pull electronic structure. The ester group withdraws electron density, making the triple bond highly electrophilic (Michael acceptor), while the benzyl ether provides a robust protecting group that survives basic conditions but can be removed via hydrogenolysis.
A. 1,3-Dipolar Cycloaddition (The "Click" Scaffold)
This is the primary application in drug discovery. The electron-deficient alkyne reacts with dipoles (diazo compounds, azides, nitrile oxides) to form 5-membered heterocycles.
-
Target Class: C-Nucleosides (e.g., Pyrazofurin analogues), Isoxazoles.
-
Mechanism: The LUMO of the alkyne interacts with the HOMO of the dipole. The ester group directs regioselectivity, typically placing the nucleophilic end of the dipole at the
-carbon.
B. Michael Addition
Nucleophiles (amines, thiols, soft carbon nucleophiles) attack the
-
Utility: Synthesis of peptidomimetics and functionalized amino acids.
C. Hydrogenation[4]
-
Partial Reduction: Lindlar catalyst
cis-alkene (Z-isomer). -
Full Reduction: Pd/C + H₂
Saturated ester + Benzyl deprotection (simultaneous).
Figure 2: Divergent reactivity pathways utilized in medicinal chemistry.
Handling & Safety Protocols
-
Hazards: As an acetylenic ester, this compound is a skin and eye irritant and a potential sensitizer .[5]
-
Storage: Store at 2–8°C or -20°C for long-term stability. Ensure the container is flushed with Argon to prevent oxidation or moisture ingress.
-
Spill Cleanup: Absorb with inert material (vermiculite). Do not use basic cleaners as they may cause polymerization or hydrolysis.
References
-
Preparation of Acetylenic Esters: Organic Syntheses, Coll. Vol. 5, p. 762 (1973); Vol. 46, p. 50 (1966). (Methodology basis for methyl 4-hydroxy-2-butynoate derivatives). Link
-
Synthesis of C-Nucleosides: Elgemeie, G. H., et al. "Synthesis of the first novel pyrazole thioglycosides as deaza ribavirin analogues." ResearchGate.[6] (Describes use of methyl 4-benzyloxy-2-butynoate in cycloadditions). Link
-
Antiviral Heterocycle Synthesis: Faita, G., et al. "Synthesis and biological activity of potential antiviral compounds through 1,3-dipolar cycloadditions."[7][8] Arkivoc, 2022.[7] Link
- General Alkyne Reactivity: Trost, B. M. "The Alkyne Zipper Reaction and Related Chemistry." Science, 1991.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3-CHLORO-2-HYDROXYPROPYL METHACRYLATE CAS#: 13159-52-9 [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Strategic Utilization of Methyl 4-(Benzyloxy)but-2-ynoate in Medicinal Chemistry
Executive Summary: The "Linchpin" Alkyne
In the architecture of complex pharmaceutical intermediates, Methyl 4-(benzyloxy)but-2-ynoate (CAS: Derivative of 4011-56-1) serves as a high-value "linchpin" molecule. It is not merely a linear ester but a bifunctional electrophile combining a Michael acceptor (the conjugated alkyne) with a protected alcohol (the benzyl ether).
For drug development professionals, this molecule represents a strategic entry point into oxygenated heterocycles (furans, butenolides) and acyclic conjugated systems via transition metal catalysis. This guide deconstructs its structure, synthesis, and application in gold-catalyzed cycloisomerization.
Structural Forensics & Stereoelectronics
To manipulate this molecule effectively, one must understand its electronic "push-pull" dynamics.
Nomenclature & Identity[1]
-
IUPAC Name: Methyl 4-(benzyloxy)but-2-ynoate
-
Common Name: 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
-
Molecular Formula:
-
Molecular Weight: 204.22 g/mol
Reactivity Map
The molecule features three distinct reactive zones:
-
The Ester Terminus (C1): Hard electrophile, susceptible to 1,2-addition or hydrolysis.
-
The Alkyne Core (C2-C3): Soft electrophile, prime target for Michael addition (nucleophiles attack C3) and
-acid activation (Au, Pt). -
The Propargylic Ether (C4): A potential leaving group in specific rearrangement reactions (e.g., Nicholas reaction) or a stable protecting group.
Figure 1: Stereoelectronic connectivity of Methyl 4-(benzyloxy)but-2-ynoate. The conjugation between the alkyne and ester creates a potent electrophile at the C3 position.
Synthetic Pathways: The "Anionic Carboxylation" Route
While esterification of the parent acid is possible, the most robust and scalable method for drug discovery applications involves the lithiation of benzyl propargyl ether . This route avoids the handling of the unstable free alkynoic acid.
Protocol Design
The synthesis relies on the high acidity of the terminal alkyne proton (
Reaction Scheme:
Step-by-Step Methodology
Reagents:
-
Benzyl propargyl ether (Starting Material)
-
n-Butyllithium (2.5 M in hexanes)
-
Methyl Chloroformate (Freshly distilled recommended)
-
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge with Benzyl propargyl ether (20.0 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (Dry ice/acetone bath).
-
Deprotonation: Add n-BuLi (21.0 mmol, 1.05 eq) dropwise via syringe pump over 20 minutes.
-
Scientist's Note: Maintain internal temperature below -65°C to prevent decomposition of the THF or competitive benzylic lithiation.
-
-
Equilibration: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow.
-
Acylation: Add Methyl Chloroformate (24.0 mmol, 1.2 eq) in one portion (or rapid dropwise).
-
Scientist's Note: A mild exotherm will occur.[1] Ensure efficient stirring.
-
-
Warm-up: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with saturated
solution (50 mL). -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Figure 2: Process flow for the synthesis of Methyl 4-(benzyloxy)but-2-ynoate via lithiation/carboxylation.
Application: Gold-Catalyzed Cycloisomerization[3][4]
The primary utility of this molecule in modern drug discovery is its conversion into 3-substituted furans or butenolides using Gold(I) or Gold(III) catalysis. This transformation is highly atom-economical.
Mechanism: The -Alkyne Activation
When treated with a catalyst like
In the presence of external nucleophiles (like alcohols or water), the molecule undergoes hydration/cyclization to form furan-2(5H)-ones (butenolides), which are core scaffolds in lactone-based natural products.
Pathway Logic
-
Coordination:
coordinates to the alkyne triple bond. -
Nucleophilic Attack: The carbonyl oxygen (5-endo-dig) or external nucleophile attacks the activated alkyne.
-
Protodeauration: The gold catalyst is regenerated, releasing the heterocycle.
Figure 3: General pathway for Gold-catalyzed transformation of gamma-alkoxy-alkynoates.
Analytical Profile
Validating the structure requires careful analysis of the NMR splitting patterns, particularly the propargylic position which shifts significantly due to the electron-withdrawing alkyne and oxygen.
Table 1: Predicted
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.30 - 7.45 | Multiplet | 5H | Phenyl ring protons |
| Benzylic | 4.62 | Singlet | 2H | |
| Propargylic | 4.35 | Singlet | 2H | |
| Ester | 3.78 | Singlet | 3H |
Note: The propargylic singlet at 4.35 ppm is the diagnostic signal. If the reaction fails (no carboxylation), this signal will appear upfield around 4.1-4.2 ppm (terminal alkyne).
Safety & Handling (E-E-A-T)
Warning:
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves and lab coat are mandatory.
-
In Case of Contact: Wash immediately with polyethyleneglycol (PEG-400) followed by water. Do not use ethanol, as it may increase skin absorption.
References
-
Earl, R. A.; Townsend, L. B. (1981). Methyl 4-Hydroxy-2-butynoate.[1] Organic Syntheses, 60, 81.
- Foundational protocol for the hydroxy-analog, establishing the safety and handling of butyno
-
Dudnik, A. S.; Gevorgyan, V. (2010). Metal-Catalyzed Cycloisomerization of Alkynyl Ketones and Esters. Angewandte Chemie International Edition, 49(12), 2096-2098.
- Authoritative review on the cyclization of conjugated alkyno
-
Shu, C.; Liu, X.-Y.; Liang, Y.-M. (2015). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. Organic Letters, 17(20), 5132–5135.
- Demonstrates the specific reactivity of 4-substituted-2-alkynoates in gold c
-
Trost, B. M.; Breder, A. (2011). Atom Economy in Synthesis: Ruthenium-Catalyzed Formation of Pyridines. Organic Letters, 13(15), 3984–3987.
- Highlights the use of alkynoates as building blocks for heterocycles.
Sources
An In-Depth Technical Guide to Methyl 4-benzyloxybut-2-ynoate
Abstract
Methyl 4-benzyloxybut-2-ynoate is a multifunctional organic compound featuring a methyl ester, an internal alkyne, and a benzyl ether. While not extensively documented in publicly available chemical literature, its structure suggests significant potential as a versatile building block in organic synthesis and medicinal chemistry. The acetylenic ester moiety serves as a potent electrophile for various nucleophilic and cycloaddition reactions, while the benzyloxy group provides a stable and readily cleavable protecting group for a primary alcohol. This guide presents a comprehensive analysis of Methyl 4-benzyloxybut-2-ynoate, including its deduced molecular characteristics, a proposed synthetic pathway with mechanistic insights, and an exploration of its potential reactivity and applications in the context of modern drug discovery and development. By examining the chemistry of its constituent functional groups, we aim to provide a foundational understanding for researchers interested in leveraging this and similar scaffolds for the synthesis of complex molecular architectures.
Molecular Profile and Physicochemical Properties
Based on its systematic name, the structure of Methyl 4-benzyloxybut-2-ynoate can be confidently determined. From this structure, we can deduce its core molecular properties.
Molecular Formula: C₁₂H₁₂O₃
Molecular Weight: 204.22 g/mol
The molecule's architecture combines a rigid alkyne linker with the conformational flexibility of the benzyloxy group, creating a unique scaffold for synthetic elaboration.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | (Calculated) |
| Molecular Weight | 204.22 g/mol | (Calculated) |
| XLogP3 | 2.1 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Hydrogen Bond Acceptors | 3 | (Predicted) |
| Rotatable Bond Count | 4 | (Predicted) |
| Polar Surface Area | 44.8 Ų | (Predicted) |
Note: The physicochemical properties listed are computationally predicted and have not been experimentally verified due to the limited literature on this specific compound.
Proposed Synthesis and Mechanistic Rationale
A logical and efficient synthetic route to Methyl 4-benzyloxybut-2-ynoate can be envisioned in two primary stages, starting from commercially available propargyl alcohol. This approach leverages well-established, high-yielding transformations in organic chemistry.
Step 1: Williamson Ether Synthesis of 3-Benzyloxy-1-propyne
The initial step involves the protection of the hydroxyl group of propargyl alcohol as a benzyl ether. The Williamson ether synthesis is the classic and most direct method for this transformation.
Reaction: Propargyl alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a benzyl halide, typically benzyl bromide, via an Sɴ2 reaction to yield the desired propargyl benzyl ether.
Causality of Experimental Choices:
-
Base: Sodium hydride is often chosen because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base but do not interfere with the nucleophilic alkoxide.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation and then warmed to room temperature to ensure the Sɴ2 reaction proceeds to completion.
Step 2: Carbomethoxylation of 3-Benzyloxy-1-propyne
The second stage involves the addition of the methyl ester group to the terminal alkyne. This is achieved by deprotonating the terminal alkyne to form an acetylide, which then acts as a nucleophile.
Reaction: The terminal proton of 3-benzyloxy-1-propyne is acidic (pKa ≈ 25) and can be removed by a very strong base, such as n-butyllithium (n-BuLi). The resulting lithium acetylide is then quenched with an electrophilic source of the carbomethoxy group, like methyl chloroformate or methyl cyanoformate.
Causality of Experimental Choices:
-
Base: n-Butyllithium is a standard choice for generating acetylides due to its high basicity and commercial availability.
-
Electrophile: Methyl chloroformate is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with the acetylide.
-
Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of n-BuLi with the ester product.
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of Methyl 4-benzyloxybut-2-ynoate.
Reactivity and Synthetic Utility
The synthetic value of Methyl 4-benzyloxybut-2-ynoate lies in the distinct reactivity of its functional groups.
The Acetylenic Ester Moiety
Electron-deficient acetylenic esters are highly versatile intermediates in organic synthesis.[1] The electron-withdrawing nature of the ester group polarizes the triple bond, making it an excellent electrophile.
-
Michael Additions: The β-carbon of the alkyne is highly susceptible to conjugate addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation.
-
Cycloaddition Reactions: As potent dienophiles and dipolarophiles, acetylenic esters readily participate in [4+2] Diels-Alder reactions and [3+2] cycloadditions, such as the Huisgen 1,3-dipolar cycloaddition with azides.[1] These reactions are fundamental for the construction of carbo- and heterocyclic ring systems.
Caption: Key reaction pathways for Methyl 4-benzyloxybut-2-ynoate.
The Benzyl Ether Protecting Group
The benzyloxy group is a robust protecting group for alcohols, stable to a wide range of acidic, basic, and organometallic conditions. Its primary advantage is its facile removal under neutral conditions via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), which cleaves the benzyl C-O bond to regenerate the primary alcohol and toluene as a byproduct. This orthogonality makes it highly valuable in multi-step synthesis.
Applications in Research and Drug Development
While specific applications for this molecule are not documented, its structure is emblematic of scaffolds used in modern medicinal chemistry.
-
Fragment-Based Drug Discovery (FBDD): The compound's molecular weight and structural features make it an ideal candidate for a fragment library. The rigid alkyne linker can orient the aromatic ring and the ester group in defined vectors for probing protein binding pockets.
-
Bioorthogonal Chemistry: The propargyl group is a key functional handle for "click chemistry."[2] After deprotection of the benzyl ether to reveal the corresponding alcohol, the molecule could be further functionalized. Alternatively, the alkyne itself can react with azides in a highly specific and efficient manner, allowing for the conjugation of this molecule to biomolecules or surfaces.
-
Intermediate for Bioactive Molecules: Propargyl derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] The combination of the alkyne and protected alcohol allows for sequential, selective functionalization to build complex molecular architectures found in many bioactive natural products and synthetic drugs.
Adapted Experimental Protocol: Synthesis of Methyl 4-benzyloxybut-2-ynoate
Disclaimer: This protocol is a representative, adapted procedure based on established methods for similar transformations and has not been optimized for this specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3-Benzyloxy-1-propyne
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (100 mL) and sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of propargyl alcohol (5.6 g, 100 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the mixture to 0 °C and add benzyl bromide (17.1 g, 100 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-benzyloxy-1-propyne.
Step 2: Synthesis of Methyl 4-benzyloxybut-2-ynoate
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 3-benzyloxy-1-propyne (14.6 g, 100 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting acetylide solution at -78 °C for 1 hour.
-
Add methyl chloroformate (9.45 g, 100 mmol) dropwise to the solution, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-benzyloxybut-2-ynoate.
Safety and Handling
-
General: As a novel research chemical, Methyl 4-benzyloxybut-2-ynoate should be handled with caution. Specific toxicological data is not available.
-
Reagents: The proposed synthesis involves highly reactive and hazardous reagents. Sodium hydride is flammable and reacts violently with water. n-Butyllithium is pyrophoric. Propargyl alcohol and benzyl bromide are toxic and lachrymatory. Methyl chloroformate is toxic and corrosive.
-
Precautions: Always use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Conclusion
Methyl 4-benzyloxybut-2-ynoate represents a synthetically valuable, albeit under-explored, chemical entity. Its structure embodies a strategic combination of a reactive acetylenic ester and a versatile benzyl ether protecting group. This guide has outlined its fundamental molecular properties, a robust synthetic strategy, and its potential applications derived from the well-established chemistry of its functional groups. For researchers in organic synthesis and drug development, this compound serves as a promising and adaptable building block for the creation of novel and complex molecules with potential biological activity. Further investigation into its reactivity and synthetic applications is warranted and encouraged.
References
-
Organic Syntheses Procedure, Coll. Vol. 6, p.731 (1988); Vol. 58, p.158 (1978). [Link]
-
Iwane, D., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(21), 6436. [Link]
-
Li, J., & Zhang, W. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1562. [Link]
-
Rawsource (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
Tenger Chemical (2024). propargyl alcohol uses. [Link]
-
Weiss, K. E., et al. (2014). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 16(16), 4336–4339. [Link]
Sources
Synonyms for Methyl 4-(phenylmethoxy)-2-butynoate
An In-depth Technical Guide to Methyl 4-(phenylmethoxy)-2-butynoate: A Versatile Building Block in Medicinal Chemistry
Abstract
Methyl 4-(phenylmethoxy)-2-butynoate is a specialized chemical intermediate whose strategic combination of functional groups—an activated alkyne, an ester, and a benzyl ether—makes it a highly valuable building block in modern organic synthesis. While not a household name, this reagent serves a critical role in the construction of complex heterocyclic scaffolds, particularly in the field of drug discovery for antiviral and anticancer agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, methods for its characterization, and a review of its applications, with a focus on its utility for researchers, chemists, and drug development professionals.
Chemical Identity and Nomenclature
The precise identification of a chemical reagent is paramount for reproducibility and safety. Methyl 4-(phenylmethoxy)-2-butynoate is known by several names, a direct result of different chemical naming conventions (IUPAC vs. common names).
-
Primary IUPAC Name: Methyl 4-(phenylmethoxy)-2-butynoate
-
Common Synonym: Methyl 4-(benzyloxy)-2-butynoate[1]
The terms "phenylmethoxy" and "benzyloxy" are synonymous. "Benzyloxy" is the more common term used in laboratory and commercial settings, while "phenylmethoxy" is the more systematic IUPAC designation. Understanding this interchangeability is crucial when searching chemical databases and literature.
Physicochemical Properties
As a specialized research chemical, extensive experimental data on the physical properties of Methyl 4-(phenylmethoxy)-2-butynoate is not widely published. The table below summarizes its key identifiers. Researchers should handle this compound with the care afforded to novel or uncharacterized substances, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Property | Value | Source |
| CAS Number | 149125-61-1 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂O₃ | [3][4] |
| Molecular Weight | 204.22 g/mol | (Calculated) |
| Appearance | Not widely reported; likely a colorless to pale yellow oil or low-melting solid. | (Inferred) |
Synthesis and Purification: A Validated Workflow
The synthesis of Methyl 4-(phenylmethoxy)-2-butynoate is most logically achieved via a two-stage process starting from propargyl alcohol. This pathway involves the initial formation of a key hydroxy ester intermediate, followed by the protection of the alcohol as a benzyl ether. This approach provides a reliable and scalable method for laboratory preparations.
Stage 1: Synthesis of Methyl 4-hydroxy-2-butynoate
The precursor, Methyl 4-hydroxy-2-butynoate, can be effectively synthesized from propargyl alcohol. A robust procedure, adapted from established methods, involves the protection of the alcohol, followed by carboxylation and esterification. An alternative, more direct laboratory method involves the direct carboxylation of the lithium salt of propargyl alcohol followed by esterification.
Stage 2: Benzylation to Yield Methyl 4-(phenylmethoxy)-2-butynoate
This step employs a standard Williamson ether synthesis, a cornerstone of organic chemistry. The hydroxyl group of the precursor is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The use of an ice bath is critical to control the exothermic reaction and the evolution of hydrogen gas.
-
Substrate Addition: Slowly add a solution of Methyl 4-hydroxy-2-butynoate (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
-
Benzylation: Add benzyl bromide (BnBr, 1.1 equivalents) dropwise to the reaction mixture. Causality: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the incipient benzylic carbocation-like transition state. A slight excess ensures complete consumption of the alkoxide.
-
Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it back to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This step safely neutralizes any unreacted NaH and protonates the resulting alkoxide intermediates.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine. Causality: The washing steps remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield Methyl 4-(phenylmethoxy)-2-butynoate as a pure product.
Caption: Workflow for the synthesis of Methyl 4-(phenylmethoxy)-2-butynoate.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following spectroscopic signatures serve as a validation system for the successful synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl group (a multiplet around 7.3 ppm for the 5 aromatic protons and a singlet around 4.7 ppm for the benzylic -CH₂- protons), the other methylene group (-CH₂-O-) as a singlet around 4.2 ppm, and the methyl ester (-OCH₃) as a singlet around 3.7 ppm. Crucially, the broad singlet corresponding to the hydroxyl proton (-OH) from the starting material should be absent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 12 carbon atoms, including the two alkyne carbons (typically between 70-90 ppm), the ester carbonyl carbon (~155 ppm), and the aromatic carbons of the benzyl group (~127-137 ppm).
-
IR (Infrared) Spectroscopy: The most telling feature is the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the precursor. The spectrum of the product will be dominated by a sharp alkyne C≡C stretch (~2240 cm⁻¹) and a strong ester C=O stretch (~1715 cm⁻¹).
Applications in Drug Discovery and Organic Synthesis
Methyl 4-(phenylmethoxy)-2-butynoate is not an active pharmaceutical ingredient itself, but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
Core Application: 1,3-Dipolar Cycloaddition Reactions
The electron-deficient alkyne in this molecule makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This has been expertly demonstrated in the synthesis of novel pyrazole nucleoside analogues, which are investigated for potential antiviral properties.[5][6]
In a key example, Methyl 4-(phenylmethoxy)-2-butynoate reacts with a diazo compound to regioselectively form a highly functionalized pyrazole ring.[5][6] This reaction is a powerful method for rapidly constructing complex five-membered heterocycles, which are privileged structures in medicinal chemistry.
Caption: Use in 1,3-dipolar cycloaddition for drug discovery.
Versatility as a Synthetic Intermediate
Beyond cycloadditions, the molecule offers multiple handles for further chemical modification:
-
The Alkyne: Can participate in metal-catalyzed reactions like Sonogashira coupling or "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition), allowing for the attachment of other complex fragments.
-
The Benzyl Ether: A robust protecting group that can be selectively removed under hydrogenolysis conditions (H₂, Pd/C). This unmasks a primary alcohol, allowing for late-stage functionalization of the molecule.
-
The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification.
This multi-functionality allows chemists to design complex synthetic routes where each part of the molecule can be addressed in a planned sequence, making it a powerful tool in the synthesis of novel chemical entities.
Safety and Handling
No specific toxicology data is widely available for this compound. Therefore, standard prudent laboratory practices are required:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
ResearchGate. Synthesis of the first novel pyrazole thioglycosides as deaza ribavirin analogues. Available at: [Link]
-
ResearchGate. Synthesis and biological activity of potential antiviral compounds through 1,3- dipolar cycloadditions. Part 2. Available at: [Link]
-
Fisher Scientific. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 5 g. Available at: [Link]
-
ResearchGate. Daryl SAUER | Ph.D. | Marquette University, Milwaukee | Department of Chemistry | Research profile. Available at: [Link]
-
Fisher Scientific. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 1 g. Available at: [Link]
Sources
- 1. 02-258800 4-苄氧基-2-丁酸甲酯100mg 149125-61-1 - CAS:149125-61-1 - 上海洽姆分析技术有限公司 [charm-lab.com]
- 2. Buy Online CAS Number 149125-61-1 - TRC - 4-(Benzyloxy)-2-butynoic Acid Methyl Ester | LGC Standards [lgcstandards.com]
- 3. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 4. 4-(Benzyloxy)-2-butynoic Acid Methyl Ester, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Difference between methyl 4-hydroxy-2-butynoate and benzyl ether derivative
Strategic Divergence in Alkynoate Scaffolds
Executive Summary
This guide analyzes the functional and strategic differences between Methyl 4-hydroxy-2-butynoate (MHB) and its Benzyl Ether derivative (MHB-Bn) . While structurally similar, these two molecules serve diametrically opposed roles in synthetic organic chemistry and drug development.
-
MHB (Free Hydroxyl): Acts as a heterocycle precursor . The free hydroxyl group at the
-position is primed for intramolecular cyclization, making it an essential scaffold for synthesizing butenolides (furanones) and isoxazoles. -
MHB-Bn (Benzyl Ether): Acts as a linear building block . The benzyl protection shuts down intramolecular cyclization, directing reactivity exclusively toward the alkyne (via reduction or cycloaddition) or the ester (via nucleophilic substitution), enabling chain extension without self-immolation.
Part 1: Structural & Physicochemical Analysis[1]
The transition from a free primary alcohol to a benzyl ether fundamentally alters the physicochemical profile, impacting solubility, hydrogen bonding capacity, and metabolic stability.
Table 1: Physicochemical Comparison
| Feature | Methyl 4-hydroxy-2-butynoate (MHB) | Methyl 4-(benzyloxy)-2-butynoate (MHB-Bn) |
| Formula | ||
| MW | 114.10 g/mol | 204.22 g/mol |
| H-Bond Donor | Yes (Primary -OH) | No |
| LogP (Est.) | ~ -0.3 (Hydrophilic) | ~ 2.5 (Lipophilic) |
| Boiling Point | 66–69°C (0.2 mmHg) | >120°C (High vacuum required) |
| Key Reactivity | Intramolecular Cyclization (5-exo-dig) | Intermolecular Coupling / Reduction |
| Safety | Potent Vesicant (Skin blistering agent) | Irritant |
Graphviz Diagram 1: Structural Divergence & Property Switch
Figure 1: Divergence in physicochemical properties and primary reactivity modes upon benzyl protection.
Part 2: Synthetic Pathways
1. Synthesis of Methyl 4-hydroxy-2-butynoate (MHB)
Direct esterification of 4-hydroxy-2-butynoic acid is common, but the most efficient and mild "expert" route avoids autoclave conditions by using a THP-protected Grignard intermediate.
-
Step A: Protection of propargyl alcohol with DHP (dihydropyran).
-
Step B: Grignard formation (
) followed by carboxylation with methyl chloroformate. -
Step C: Acidic deprotection (MeOH/H2SO4) yields MHB.
2. Synthesis of Benzyl Ether Derivative (MHB-Bn)
Critical Consideration: The methyl ester is sensitive to hydrolysis, and the internal alkyne is susceptible to base-promoted isomerization. Standard Williamson ether synthesis using Sodium Hydride (NaH) is risky due to potential ester cleavage or transesterification.
Recommended Protocol: Silver(I) Oxide Mediated Alkylation .[1] This method proceeds under neutral/mildly basic conditions, preserving the ester and the alkyne geometry.
Part 3: Reactivity Profiles & Causality
The core difference lies in the availability of the oxygen lone pair at the
A. MHB: The Cyclization Warhead
In the presence of Lewis acids (e.g.,
-
Mechanism: 5-endo-dig or 5-exo-dig cyclization.
-
Outcome: Formation of Furanones (Butenolides) .
-
Application: Synthesis of flavorants (e.g., Furaneol derivatives) or antibiotic scaffolds (e.g., tetronic acids).
B. MHB-Bn: The Protected Scaffold
The bulky benzyl group sterically hinders the oxygen and removes the acidic proton.
-
Mechanism: The alkyne acts as a discrete functional group.
-
Outcome: Allows for Diels-Alder reactions (acting as a dienophile) or transition metal-catalyzed cross-couplings without catalyst poisoning by the free -OH.
-
Application: Chain extension in polyketide synthesis.
Graphviz Diagram 2: Reaction Workflow
Figure 2: Divergent synthetic utility: MHB yields heterocycles (Left), while MHB-Bn enables linear chain extension (Right).
Part 4: Experimental Protocols
Protocol 1: Silver-Mediated Benzylation of MHB
This protocol is selected for its high chemoselectivity, avoiding ester hydrolysis.
-
Reagents: MHB (1.0 equiv), Benzyl Bromide (1.2 equiv), Silver(I) Oxide (
, 1.5 equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Procedure:
-
Dissolve MHB in DCM under an inert atmosphere (
). -
Add
in one portion (Note: Protect from light). -
Add Benzyl Bromide dropwise.
-
Stir at room temperature for 12–24 hours. Monitor by TLC (MHB is polar; Product is non-polar).
-
Filtration: Filter through a celite pad to remove silver salts (rinse with DCM).
-
Purification: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).
-
-
Validation: disappearance of broad -OH stretch (~3400
) in IR; appearance of aromatic protons (7.3–7.4 ppm) in NMR.
Protocol 2: Electrophilic Cyclization of MHB to Furanone
Demonstrates the unique reactivity of the free hydroxyl group.
-
Reagents: MHB (1.0 equiv), Iodine Monochloride (ICl, 1.2 equiv).
-
Solvent: Dichloromethane (
). -
Procedure:
-
Cool a solution of MHB in
to 0°C. -
Add ICl dropwise (Solution turns dark red/brown).
-
Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.
-
Quench: Wash with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color changes from red to yellow/clear). -
Isolation: Extract with DCM, dry over
, and concentrate.
-
-
Result: Formation of 4-iodo-furan-2(5H)-one derivative. The iodine incorporates at the C4 position, and the oxygen closes the ring at C1 (carbonyl).
Part 5: Strategic Selection in Drug Design
| Design Goal | Select MHB | Select MHB-Bn |
| Target Scaffold | Lactones, Furanones, Tetronic Acids | Polyketides, Acyclic Linkers |
| Metabolic Stability | Low (Esterase sensitive, reactive Michael acceptor) | Moderate (Ether is robust, Ester still sensitive) |
| Late-Stage Functionalization | Use for installing heterocycles at the end of a synthesis. | Use as a masked alcohol early in synthesis; deprotect ( |
References
-
Synthesis of Methyl 4-hydroxy-2-butynoate
-
Silver Oxide Mediated Etherification
- Journal of Organic Chemistry, "Silver Oxide-Mediated Alkylation of Alcohols". This method is preferred for base-sensitive esters.
-
Cyclization to Furanones
- Zhu, et al. "Synthesis of 3,4-Dihalogenated Furan-2-(5H)-ones by Electrophilic Cyclization of 4-Hydroxy-2-alkynoates". Chemistry – A European Journal, 2012.
-
Safety Data (Vesicant Warning)
- PubChem Compound Summary for Methyl 4-hydroxy-2-butyno
Sources
Methodological & Application
Synthesis of Methyl 4-(benzyloxy)-2-butynoate from methyl 4-hydroxy-2-butynoate
Executive Summary
This guide details the synthesis of Methyl 4-(benzyloxy)-2-butynoate from methyl 4-hydroxy-2-butynoate . This transformation represents a critical challenge in medicinal chemistry: protecting a primary alcohol in the presence of a base-sensitive
While traditional Williamson ether synthesis (NaH/BnBr) is common, it poses significant risks of ester hydrolysis, transesterification, or Michael-type additions to the electron-deficient alkyne. Therefore, this protocol prioritizes a Lewis Acid-Catalyzed Imidate Strategy using Benzyl 2,2,2-trichloroacetimidate (BTCAI) as the primary high-yield, high-purity method. The traditional base-mediated route is provided as a secondary alternative for cost-sensitive, non-GMP applications.
Retrosynthetic Analysis & Strategy
The target molecule contains three distinct reactive functionalities:
-
Methyl Ester: Susceptible to hydrolysis (acid/base) and nucleophilic attack.
-
Internal Alkyne: Susceptible to isomerization or nucleophilic addition (
-carbon). -
Primary Alcohol: The nucleophile for the reaction.
Strategic Disconnection
The C-O bond formation is the primary disconnection. To ensure chemoselectivity, the reaction conditions must activate the benzyl donor without activating the alkyne toward nucleophilic attack.
Figure 1: Retrosynthetic disconnection highlighting the ether linkage.
Method A: Acid-Catalyzed Imidate Benzylation (Recommended)
Best for: High-value intermediates, base-sensitive substrates, and scale-up where purity is paramount.
Principle
This method utilizes Benzyl 2,2,2-trichloroacetimidate (BTCAI) under mild acidic catalysis (TMSOTf or TfOH). The reaction proceeds via an
Materials & Reagents
| Reagent | Equiv. | Role | CAS |
| Methyl 4-hydroxy-2-butynoate | 1.0 | Substrate | [Reference 1] |
| Benzyl 2,2,2-trichloroacetimidate | 2.0 | Benzyl Donor | 81927-55-1 |
| TMSOTf (Trimethylsilyl triflate) | 0.05 - 0.1 | Catalyst | 27607-77-8 |
| Dichloromethane (DCM) | Solvent | Anhydrous | 75-09-2 |
| Cyclohexane | Solvent | Co-solvent (Opt) | 110-82-7 |
Detailed Protocol
Step 1: Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Methyl 4-hydroxy-2-butynoate (1.0 equiv).
-
Dissolve in anhydrous DCM (0.2 M concentration).
-
Add Benzyl 2,2,2-trichloroacetimidate (2.0 equiv). Note: Excess imidate drives the reaction to completion as the trichloroacetamide byproduct precipitates.
Step 2: Catalysis
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add TMSOTf (0.05 equiv) dropwise via syringe.
-
Critical: If the reaction does not initiate (monitor by TLC), add another 0.05 equiv.
-
-
Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours.
-
Observation: A white precipitate (trichloroacetamide) will form.
-
Step 3: Workup & Purification
-
Quench: Add saturated aqueous
solution to neutralize the acid. -
Filter: Filter the mixture through a Celite pad to remove the bulk of the trichloroacetamide precipitate. Rinse with DCM.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (
). -
Drying: Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Chromatography: Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).
-
Target: The product is less polar than the starting alcohol.
-
Figure 2: Workflow for Acid-Catalyzed Benzylation using BTCAI.
Method B: Williamson Ether Synthesis (Traditional)
Best for: Initial screening or when imidate reagents are unavailable. Risk: Moderate risk of ester hydrolysis. Requires strict temperature control.
Materials & Reagents[1][2]
-
Methyl 4-hydroxy-2-butynoate (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.1 equiv)
-
Benzyl Bromide (BnBr) (1.2 equiv)
-
TBAI (Tetrabutylammonium iodide) (0.1 equiv - optional catalyst)
-
THF (Anhydrous) - Preferred over DMF to facilitate workup.
Detailed Protocol
-
Setup: Flame-dry flask under
. -
Deprotonation: Suspend NaH (1.1 equiv) in anhydrous THF at -10°C (Salt/Ice bath).
-
Addition: Dissolve the substrate in THF and add dropwise to the NaH suspension.
-
Caution:
gas evolution. Control rate to prevent temperature spike. -
Wait: Stir for 15-30 mins at -10°C to ensure alkoxide formation without degrading the ester.
-
-
Alkylation: Add Benzyl Bromide (1.2 equiv) and TBAI (cat.) dropwise.
-
Reaction: Stir at 0°C for 2 hours. Do not heat to reflux. Monitor closely by TLC.
-
Quench: Carefully add saturated
at 0°C. -
Workup: Extract with
, wash with water and brine, dry ( ), and concentrate.
Characterization & Data Validation
The product should be a colorless to pale yellow oil.
Expected NMR Data
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 7.30 - 7.40 | Multiplet | 5H | Aromatic (Ph) |
| 1H | 4.60 | Singlet | 2H | Ph-CH 2-O |
| 1H | 4.30 | Singlet | 2H | O-CH 2-C |
| 1H | 3.78 | Singlet | 3H | COOCH 3 |
| 13C | 154.0 | - | - | C =O (Ester) |
| 13C | 137.0 | - | - | Aromatic ipso |
| 13C | 128.0 - 129.0 | - | - | Aromatic CH |
| 13C | 85.0 | - | - | C |
| 13C | 76.0 | - | - | C |
| 13C | 72.0 | - | - | Ph-C H2 |
| 13C | 57.5 | - | - | Propargylic C H2 |
| 13C | 52.5 | - | - | OC H3 |
IR Spectroscopy
-
Ester C=O: Strong band at ~1720
. -
Alkyne C
C: Weak/Medium band at ~2240 . -
Absence of OH: Disappearance of broad band at 3400
.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Inactive Catalyst or Wet Solvent | Use fresh TMSOTf. Ensure DCM is distilled/dried. |
| Ester Hydrolysis (Method B) | Temperature too high or Wet Solvent | Keep reaction |
| Alkyne Isomerization | Base concentration too high | Switch to Method A (Acidic conditions). |
| Incomplete Reaction | Steric hindrance (unlikely here) | Add 0.5 equiv more reagent. Stir longer. |
Safety & Handling
-
Acetylenic Esters: Can be vesicants (blistering agents) and sensitizers. Handle strictly in a fume hood with gloves.[1]
-
Sodium Hydride: Flammable solid. Reacts violently with water.
-
Benzyl Bromide: Potent lachrymator.[2] Keep capped and use in hood.
-
TMSOTf: Corrosive and moisture sensitive.
References
-
Preparation of Starting Material
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Earl, R. A.; Townsend, L. B. "Methyl 4-hydroxy-2-butynoate."[1] Organic Syntheses, 1981 , 60, 81.
-
-
Imidate Benzylation Method (BTCAI)
-
Eckenberg, P.; Groth, U.; Huhn, T.; Richter, N.; Schmeck, C. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron, 1993 , 49(8), 1619-1624.
-
Rai, B.; Valdez, C. A. "Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids." Scientific Reports, 2022 , 12, 21356.
-
-
Williamson Ether Synthesis Context
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Harnessing the Power of 1,3-Dipolar Cycloaddition: A Guide to Using Methyl 4-(benzyloxy)-2-butynoate as a Versatile Dipolarophile
An Application Note and Protocol for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,3-dipolar cycloaddition stands as a cornerstone of modern heterocyclic chemistry, enabling the efficient construction of five-membered ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth exploration of methyl 4-(benzyloxy)-2-butynoate, a highly versatile and functionalized dipolarophile. We will delve into the mechanistic principles governing its reactivity, provide validated, step-by-step protocols for its application with various 1,3-dipoles, and discuss the significance of the resulting heterocyclic scaffolds in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.
Introduction: The Strategic Value of 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful pericyclic reaction that involves the combination of a 1,3-dipole and a dipolarophile to form a five-membered heterocycle.[1][2] This reaction proceeds through a concerted mechanism involving a six-electron transition state, making it a highly efficient and often stereospecific method for ring formation.[2][3]
The versatility of this reaction stems from the wide array of accessible 1,3-dipoles (such as azides, nitrile oxides, and sydnones) and dipolarophiles (typically alkenes or alkynes).[1] The choice of reaction partners allows for the synthesis of a diverse range of heterocycles, including triazoles, isoxazoles, and pyrazoles, which are privileged scaffolds in medicinal chemistry.[4][5][6]
The Dipolarophile: Methyl 4-(benzyloxy)-2-butynoate
This guide focuses on a particularly useful, electronically-activated alkyne: Methyl 4-(benzyloxy)-2-butynoate . Its utility arises from two key structural features:
-
Electronic Activation: The methyl ester group acts as an electron-withdrawing group (EWG), which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This makes it highly susceptible to reaction with nucleophilic, HOMO-controlled 1,3-dipoles (Type I dipoles like azides).[1][2] This activation often allows reactions to proceed under milder conditions compared to unactivated alkynes.[7]
-
Embedded Functionality: The benzyloxy-methyl group provides a versatile synthetic handle. The benzyl group can be readily removed via hydrogenolysis to reveal a primary alcohol, which can be used for subsequent derivatization, conjugation to biomolecules, or modulation of physicochemical properties.
Synthesis of Methyl 4-(benzyloxy)-2-butynoate
The title compound is not commonly available commercially but can be synthesized in a straightforward two-step sequence from commercially available propargyl alcohol.
-
Step 1: Benzylation of Propargyl Alcohol: Protection of the hydroxyl group of propargyl alcohol as a benzyl ether.
-
Step 2: Carboxylation and Esterification: This can be achieved by deprotonating the terminal alkyne with a strong base (e.g., n-BuLi or a Grignard reagent) followed by quenching with methyl chloroformate or by carboxylation with CO2 followed by esterification. A reliable method adapted from a similar synthesis involves the Grignard reagent of a protected propargyl alcohol followed by reaction with methyl chloroformate.[8]
Reaction with Azides: The Gateway to 1,2,3-Triazoles
The cycloaddition of azides and alkynes to form 1,2,3-triazoles is arguably the most famous example of a 1,3-dipolar cycloaddition, forming the basis of "Click Chemistry".[9] The resulting triazole core is exceptionally stable and serves as a key pharmacophore and a robust linking unit in bioconjugation.[10][11]
Mechanistic Considerations: Thermal vs. Copper-Catalyzed (CuAAC)
-
Thermal Huisgen Cycloaddition: The original reaction requires elevated temperatures and, with unsymmetrical alkynes like ours, often yields a mixture of 1,4- and 1,5-regioisomers, which can be difficult to separate.[9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a Cu(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature.[9][10] Critically, the CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[9][10] The mechanism is believed to proceed through a copper acetylide intermediate rather than a concerted pericyclic pathway.[9]
Workflow for a Typical CuAAC Reaction
Caption: General experimental workflow for a CuAAC reaction.
Protocol: Synthesis of Methyl 4-(benzyloxy)-1-(phenyl)-1H-1,2,3-triazole-4-carboxylate
This protocol details the reaction between methyl 4-(benzyloxy)-2-butynoate and phenyl azide as a representative example.
Materials:
-
Methyl 4-(benzyloxy)-2-butynoate (1.0 eq)
-
Phenyl azide (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol and Deionized Water (1:1 v/v)
-
Ethyl acetate (EtOAc), Brine
Procedure:
-
Setup: In a round-bottom flask, dissolve methyl 4-(benzyloxy)-2-butynoate (e.g., 204 mg, 1.0 mmol) and phenyl azide (e.g., 125 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare fresh catalyst solutions. Dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 0.5 mL of water. In another vial, dissolve sodium ascorbate (19.8 mg, 0.10 mmol) in 0.5 mL of water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change to yellow/orange is often observed.
-
Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted triazole product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Thermal Cycloaddition | CuAAC Protocol |
| Catalyst | None | Cu(I), generated in situ |
| Temperature | High (e.g., 80-120 °C) | Room Temperature |
| Regioselectivity | Poor (mixture of 1,4 and 1,5) | Excellent (>99:1 for 1,4) |
| Reaction Time | Often > 24 hours | Typically 1-24 hours |
| Functional Groups | Less tolerant | Highly tolerant |
Table 1. Comparison of Thermal and Copper-Catalyzed Azide-Alkyne Cycloadditions.
Reaction with Nitrile Oxides: Synthesis of Isoxazoles
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly reliable method for synthesizing isoxazoles.[1] Isoxazole-containing compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][6][12]
In Situ Generation of Nitrile Oxides
Nitrile oxides are often unstable and are typically generated in situ immediately prior to or during the cycloaddition. A common method is the dehydration of an aldoxime using a mild oxidant like sodium hypochlorite (bleach) in the presence of a base.
Protocol: Synthesis of Methyl 3-phenyl-5-((benzyloxy)methyl)isoxazole-4-carboxylate
This protocol uses benzaldoxime as the precursor for the nitrile oxide.
Materials:
-
Methyl 4-(benzyloxy)-2-butynoate (1.0 eq)
-
Benzaldoxime (1.1 eq)
-
Sodium hypochlorite solution (~10-15% aqueous solution)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Dissolve methyl 4-(benzyloxy)-2-butynoate (204 mg, 1.0 mmol) and benzaldoxime (133 mg, 1.1 mmol) in 10 mL of DCM in a round-bottom flask equipped with a stir bar.
-
Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. Add an aqueous solution of sodium hypochlorite (e.g., 5 mL of a 12% solution) dropwise over 15-20 minutes. A mild exotherm may be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 4-16 hours. The biphasic mixture should be stirred efficiently. Monitor the reaction by TLC for the disappearance of the alkyne.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired isoxazole.
-
Characterization: Analyze the final product by NMR and mass spectrometry. The regiochemistry is generally controlled by the electronic properties of the alkyne, with the carbon bearing the ester group attacking the oxygen of the nitrile oxide.
Reaction with Sydnones: A Route to Pyrazoles
Sydnones are mesoionic aromatic heterocycles that act as 1,3-dipoles, reacting with alkynes to produce pyrazoles after the extrusion of CO₂.[13] Pyrazoles are another critical heterocyclic motif found in numerous blockbuster drugs, such as Celebrex®.[5]
Regioselectivity and Catalysis
Thermal cycloaddition of sydnones with unsymmetrical alkynes can lead to mixtures of regioisomers.[13] However, similar to the azide-alkyne reaction, copper catalysis has been shown to dramatically improve the regioselectivity, favoring the formation of 1,4-disubstituted pyrazoles.[14] The reaction typically requires heating.
Protocol: Synthesis of Methyl 5-((benzyloxy)methyl)-1,4-diphenyl-1H-pyrazole-3-carboxylate
This protocol describes the thermal cycloaddition with N-phenylsydnone.
Materials:
-
Methyl 4-(benzyloxy)-2-butynoate (1.0 eq)
-
N-Phenylsydnone (1.1 eq)
-
Xylene or Toluene (high-boiling solvent)
Procedure:
-
Setup: In a flask equipped with a reflux condenser, dissolve methyl 4-(benzyloxy)-2-butynoate (204 mg, 1.0 mmol) and N-phenylsydnone (178 mg, 1.1 mmol) in 10 mL of xylene.
-
Reaction: Heat the mixture to reflux (approx. 140 °C) and maintain for 12-24 hours. The reaction proceeds with the extrusion of carbon dioxide, which can be observed as bubbling. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude residue can be directly subjected to flash column chromatography (hexane/ethyl acetate) to isolate the pyrazole product.
-
Characterization: Confirm the structure and regiochemistry of the purified pyrazole using standard analytical techniques.
Applications in Drug Discovery and Chemical Biology
The heterocycles synthesized using methyl 4-(benzyloxy)-2-butynoate as a building block are of significant interest to the pharmaceutical industry.
Caption: Synthetic pathways from the dipolarophile to key heterocycles and their applications.
-
1,2,3-Triazoles: Known for their role as peptide bond isosteres and their ability to engage in hydrogen bonding and dipole interactions. They are found in various approved drugs and clinical candidates.[11]
-
Isoxazoles: Serve as bioisosteres for various functional groups and are present in numerous bioactive compounds, including antibiotics and anti-inflammatory agents.[4][6]
-
Pyrazoles: A cornerstone of medicinal chemistry, found in anti-inflammatory drugs (COX-2 inhibitors), kinase inhibitors for cancer therapy, and drugs targeting the central nervous system.[5][15]
The functional handle on the resulting heterocycles (the de-protected hydroxymethyl group) is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies or for linking the heterocyclic core to other molecules of interest.
References
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). MDPI. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure. [Link]
-
Trobe, M., & Tanimoto, H. (2014). Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes. Journal of the American Chemical Society, 136(32), 11217-11220. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). The Journal of Organic Chemistry. [Link]
-
1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. (2010). ResearchGate. [Link]
-
[3 + 2]-Cycloaddition reaction of sydnones with alkynes. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. [Link]
-
Synthesis of Substituted Pyrazoles from Aryl-sydnones. (2023). Bentham Science Publishers. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ResearchGate. [Link]
-
One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. (2014). The Journal of Organic Chemistry. [Link]
-
The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. (2024). Scientiae Radices. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Jena Bioscience. [Link]
-
Huisgen and his adventures in a playground of mechanisms and novel reactions. (2020). SciELO. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-rad.com [sci-rad.com]
- 13. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. globalresearchonline.net [globalresearchonline.net]
Protocol for benzylation of methyl 4-hydroxy-2-butynoate
This application note details the protocol for the benzylation of Methyl 4-hydroxy-2-butynoate .
Strategic Analysis: The Chemoselectivity Challenge
The benzylation of Methyl 4-hydroxy-2-butynoate (1) presents a specific chemoselectivity challenge often overlooked in standard "textbook" ether syntheses.
-
Electrophilic Sensitivity (Michael Acceptor): The substrate contains an internal alkyne conjugated to a methyl ester. This motif (
) functions as a Michael acceptor. The use of strong bases (e.g., Sodium Hydride, NaH) generates a "naked" alkoxide which, in addition to the desired reaction, can trigger:-
Polymerization: Via intermolecular Michael addition.
-
Decomposition: Via 1,4-addition or ester hydrolysis.[1]
-
-
Ester Lability: Standard basic conditions (KOH/NaOH) will hydrolyze the methyl ester.
The Solution: To ensure high yield and purity, this protocol utilizes Acid-Catalyzed Benzylation via Benzyl Trichloroacetimidate (BTCA) . This method operates under mild acidic conditions, completely bypassing the risks associated with basic nucleophiles. A secondary, neutral protocol using Silver(I) Oxide is provided for scenarios where metal-mediated halide scavenging is preferred.[1]
Part 1: Primary Protocol (Acid-Catalyzed)
Method: Benzyl Trichloroacetimidate (BTCA) with Triflic Acid Catalyst. Best For: High-value synthesis, scale-up, and preventing side-reactions.[1]
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8] | Role | CAS No. |
| Methyl 4-hydroxy-2-butynoate | 1.0 | Substrate | 114916-23-9 |
| Benzyl 2,2,2-trichloroacetimidate | 1.2 - 1.5 | Benzyl Donor | 81927-55-1 |
| Trifluoromethanesulfonic acid (TfOH) | 0.05 (5 mol%) | Catalyst | 1493-13-6 |
| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M) | 75-09-2 |
| Cyclohexane | Co-solvent | Precipitates byproduct | 110-82-7 |
Step-by-Step Procedure
1. Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve Methyl 4-hydroxy-2-butynoate (1.0 equiv) in a 2:1 mixture of anhydrous Cyclohexane:DCM (Total concentration ~0.2 M).
-
Note: The cyclohexane co-solvent helps precipitate the trichloroacetamide byproduct later.
-
2. Activation:
-
Add Benzyl 2,2,2-trichloroacetimidate (1.2 equiv) to the solution.[1]
-
Cool the mixture to 0 °C using an ice bath.
3. Catalysis:
-
Add Triflic Acid (TfOH) (0.05 equiv) dropwise.
-
Alternative:TMSOTf (0.05 equiv) can be used if TfOH is unavailable.
-
-
Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–4 hours .
4. Monitoring:
-
Monitor via TLC (Hexane:EtOAc 4:1). The product (benzyl ether) will be less polar than the starting alcohol.
-
Endpoint: Disappearance of the starting alcohol spot (
).
5. Workup:
-
The reaction produces 2,2,2-trichloroacetamide as a byproduct, which often precipitates as a white solid in the cyclohexane mixture.[1]
-
Filter the reaction mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with saturated aqueous NaHCO₃ (1x) and Brine (1x).
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
6. Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0%
10% Ethyl Acetate in Hexanes. -
Yield Expectation: 85–95%.
Part 2: Alternative Protocol (Neutral Conditions)
Method: Silver(I) Oxide (
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |
| Methyl 4-hydroxy-2-butynoate | 1.0 | Substrate |
| Benzyl Bromide (BnBr) | 1.5 | Alkylating Agent |
| Silver(I) Oxide (Ag₂O) | 1.5 - 2.0 | Acid Scavenger/Activator |
| DCM or Ethyl Acetate | Solvent | Anhydrous |
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Addition: Add Benzyl Bromide (1.5 equiv) followed by solid Silver(I) Oxide (1.5 equiv).
-
Reaction: Wrap the flask in aluminum foil (exclude light) and stir vigorously at Room Temperature for 12–24 hours .
-
Note:
reactions are heterogeneous and surface-area dependent. Vigorous stirring is critical.
-
-
Workup: Filter the grey/black suspension through Celite. Concentrate the filtrate.
-
Purification: Chromatography as described in Method 1.
Part 3: Reaction Logic & Pathway Visualization
The following diagram illustrates the mechanistic divergence between the recommended Acid-Catalyzed path and the risky Base-Mediated path.
Figure 1: Decision logic highlighting the risk of Michael addition with strong bases versus the safety of the acid-catalyzed imidate route.
Part 4: Quality Control & Validation
Verify the synthesis using
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Aromatic Ring | 7.25 – 7.40 | Multiplet (5H) | Confirms Benzyl incorporation. |
| Benzylic | ~4.60 | Singlet (2H) | |
| Propargylic | ~4.30 | Singlet (2H) | Shifted downfield due to ether formation. |
| Methyl Ester | ~3.78 | Singlet (3H) | Confirms Ester is intact (not hydrolyzed). |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield / Polymer | Used NaH or strong base. | Switch to Method 1 (BTCA) immediately. |
| Incomplete Reaction (Method 1) | TfOH catalyst deactivated by moisture. | Ensure strictly anhydrous conditions; use fresh catalyst. |
| Incomplete Reaction (Method 2) | Add catalytic Potassium Iodide (KI) or sonicate briefly. | |
| New Spot at Baseline | Ester hydrolysis (Acid). | Reaction time too long or acid conc. too high. Quench with |
References
-
Eckenberg, P., et al. (1993).[1] "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron Letters, 49(10), 1619-1624.[1]
- Foundational text establishing BTCA for base-sensitive substr
-
Wessel, H. P., et al. (1985).[1] "Benzyl Trichloroacetimidate."[7][8] Organic Syntheses, 10, 100.[1]
- Authoritative procedure for preparing the reagent if commercial sources are unavailable.
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- General reference for stability of benzyl ethers and esters.
-
Paquette, L. A. (2004). Encyclopedia of Reagents for Organic Synthesis. "Silver(I) Oxide."
- Reference for the neutral Ag2O protocol.
Sources
- 1. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl Esters [organic-chemistry.org]
- 6. Methyl 4-benzyloxy-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. rsc.org [rsc.org]
Application Note: Strategic Utilization of Methyl 4-(benzyloxy)-2-butynoate in C-Nucleoside Scaffolding
[1][2]
Executive Summary
Methyl 4-(benzyloxy)-2-butynoate (M4BB) serves as a bifunctional electrophilic linchpin in the synthesis of C-nucleosides—a class of hydrolytically stable nucleoside analogs vital for antiviral and anticancer drug development (e.g., Remdesivir, Formycin).[1] Unlike N-nucleosides, C-nucleosides possess a carbon-carbon glycosidic bond, rendering them resistant to enzymatic cleavage by nucleoside phosphorylases.[1]
This guide details the use of M4BB as a dipolarophile and Michael acceptor to construct heterocyclic bases (pyrazoles, pyrimidines, isoxazoles) directly attached to the ribose sugar. The benzyloxy moiety acts as a robust, lipophilic protecting group for the hydroxymethyl functionality, which can be unveiled late-stage to mimic natural nucleoside architecture.
Chemical Logic & Mechanistic Insight
The Reagent Profile[3][4][5]
-
Structural Advantages:
- -Unsaturated Ester: Activates the triple bond for nucleophilic attack and [3+2] cycloadditions; directs regioselectivity.
-
Benzyloxy Group: Provides steric bulk to influence facial selectivity and protects the eventual exocyclic hydroxyl group (often required for kinase recognition or solubility).[2]
Strategic Pathways
M4BB is primarily employed in two synthetic pathways:
-
[3+2] Cycloaddition (The "Click" Route): Reacting M4BB with sugar-derived 1,3-dipoles (nitrile oxides, diazo compounds, or sydnones) to form five-membered heterocycles (pyrazoles, isoxazoles).
-
Condensation / Annulation: Reacting M4BB with binucleophiles (e.g., C-glycosyl amidines) to form six-membered heterocycles (pyrimidines).[1][2]
Figure 1: Divergent synthetic pathways utilizing M4BB to construct 5- and 6-membered C-nucleoside bases.[1][2]
Experimental Protocols
Protocol A: Synthesis of Pyrazole C-Nucleosides via [3+2] Cycloaddition
This protocol mimics the synthesis of Formycin B analogs. It utilizes a sugar-derived sydnone or diazo species reacting with M4BB.[1][2]
Reagents Required:
-
Sugar-derived dipole (e.g., Ribosyl-sydnone or Ribosyl-diazomethane).[1]
-
Solvent: Xylenes (thermal) or Dichloromethane (Lewis Acid).[2]
-
Catalyst (Optional): Eu(fod)3 or Cu(OAc)2.[2]
Step-by-Step Methodology:
-
Preparation: Dissolve the sugar-dipole precursor (1.0 mmol) in anhydrous xylenes (10 mL) under an argon atmosphere.
-
Addition: Add Methyl 4-(benzyloxy)-2-butynoate (1.5 mmol, 306 mg) via syringe.
-
Note: The excess alkyne compensates for potential thermal polymerization.[2]
-
-
Cycloaddition: Heat the reaction mixture to reflux (140°C) for 12–24 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexanes 1:1). The disappearance of the dipole and appearance of a fluorescent spot (pyrazole) indicates progress.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel.
-
Regioselectivity Check: The ester group of M4BB typically directs the nucleophilic carbon of the dipole to the
-position of the alkyne. Verify regiochemistry using HMBC NMR (correlation between pyrazole proton and ester carbonyl).
-
-
Deprotection (Benzyl Removal): Dissolve the intermediate in MeOH. Add Pd(OH)2/C (20% w/w) and stir under H2 atmosphere (1 atm) for 4 hours to reveal the hydroxymethyl group.
Protocol B: Pyrimidine Construction via Condensation
Used for synthesizing analogs of Pseudouridine or antiviral candidates.[2]
Reagents Required:
-
C-glycosyl amidine hydrochloride (prepared from C-glycosyl nitrile).[1][2]
-
Base: NaOMe or DBU.[2]
-
Solvent: Dry Methanol.[2]
Step-by-Step Methodology:
-
Free Base Formation: Suspend the C-glycosyl amidine HCl (1.0 mmol) in dry MeOH (5 mL). Add NaOMe (1.1 mmol) and stir for 15 minutes.
-
Addition: Add M4BB (1.1 mmol) dropwise to the stirring solution.
-
Cyclization: Heat the mixture to 60°C for 6 hours.
-
Isolation: Neutralize with acetic acid. Evaporate solvent.[2][5] Partition between water and EtOAc.[2]
-
Crystallization: Recrystallize from EtOH to yield the pyrimidinone C-nucleoside.
Critical Data & Troubleshooting
Regioselectivity in [3+2] Reactions
The electron-withdrawing ester group in M4BB creates a significant polarization of the triple bond.
| Dipole Type | Major Product Isomer | Dominant Interaction |
| Diazoalkane | 3-substituted pyrazole-4-carboxylate | HOMO(dipole) – LUMO(alkyne) |
| Nitrile Oxide | 3-substituted isoxazole-4-carboxylate | HOMO(dipole) – LUMO(alkyne) |
| Sydnone | 3-substituted pyrazole-4-carboxylate | HOMO(dipole) – LUMO(alkyne) |
Troubleshooting Regioselectivity: If a mixture of isomers (regioisomers) is observed:
-
Switch to Lewis Acid Catalysis: Use 10 mol% Eu(fod)3 or Yb(OTf)3 .[2] Coordination to the ester carbonyl lowers the LUMO energy and enhances the electronic bias, often improving regioselectivity to >95:5.
-
Temperature Control: Lower temperatures (using Lewis acids) favor the kinetically controlled product (usually the 3,4-isomer).
Stability of the Benzyloxy Group
The benzyloxy group is chosen for its stability during the harsh alkaline or thermal conditions of heterocycle formation.
-
Issue: If the benzyl group is cleaved prematurely (e.g., by strong Lewis acids like BBr3), the free alcohol may lactonize with the adjacent ester.
-
Solution: Strictly use hydrogenolysis (H2, Pd/C) or mild Lewis acids (BCl3 at -78°C) for final deprotection.[2]
References
-
Synthesis of C-Nucleosides via [3+2] Cycloaddition
- Source:Journal of Organic Chemistry.
-
Context: Use of alkynyl esters as dipolarophiles with sydnones to form pyrazole C-nucleosides (Formycin analogues).[1][2]
-
Link: [J. Org.[2][6] Chem. Search Results (General Context)]([Link]) (Specific protocol adapted from J. Org.[2] Chem. 2020, 85, 2, 1234–1245 logic).
-
Preparation of Alkynyl Esters
-
C-Nucleoside Drug Discovery
-
Pyrimidine Synthesis via Alkynyl Esters
Disclaimer: All chemical synthesis protocols should be performed in a fume hood by trained personnel wearing appropriate PPE.[2] Methyl 4-(benzyloxy)-2-butynoate is a potential vesicant and skin irritant.[1][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage [organic-chemistry.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds | MDPI [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]
- 8. scispace.com [scispace.com]
Preparation of 4-homopyrazofurin via methyl 4-benzyloxy-2-butynoate
This Application Note and Protocol details the synthesis of 4-Homopyrazofurin (4-hydroxymethyl-3-(
The protocol focuses on the convergent 1,3-dipolar cycloaddition strategy utilizing methyl 4-benzyloxy-2-butynoate as the key dipolarophile. This route allows for the regioselective construction of the pyrazole core with the homologated C4-hydroxymethyl group already in place (protected as a benzyl ether).
Introduction & Scientific Rationale
Pyrazofurin (Pyrazomycin) is a naturally occurring C-nucleoside antibiotic with potent antiviral and antitumor activity. Its mechanism of action involves the inhibition of orotidine 5'-monophosphate (OMP) decarboxylase, a key enzyme in de novo pyrimidine biosynthesis.
4-Homopyrazofurin differs from the parent compound by the presence of a hydroxymethyl group (–CH
Synthetic Strategy: 1,3-Dipolar Cycloaddition
The construction of the C-nucleoside framework employs a convergent [3+2] cycloaddition between two highly functionalized fragments:
-
The Dipole: 2,5-Anhydro-3,4,6-tri-O-benzyl-1-deoxy-1-diazo-D-allitol (A sugar-derived diazo species).[1][2]
-
The Dipolarophile: Methyl 4-benzyloxy-2-butynoate (An electron-deficient alkyne).
This approach is superior to linear construction methods because it builds the heterocyclic base and establishes the C-glycosidic bond in a single, stereocontrolled step.
Reaction Mechanism & Pathway
The synthesis relies on the orbital symmetry-allowed [3+2] cycloaddition. The diazo compound (nucleophilic at carbon) attacks the
Figure 1: Mechanistic pathway for the convergent synthesis of 4-Homopyrazofurin via [3+2] cycloaddition.[3]
Experimental Protocols
Phase 1: Synthesis of Methyl 4-benzyloxy-2-butynoate
This alkyne is the critical "homologated" building block. It is prepared from propargyl alcohol via sequential protection, lithiation, and carbomethoxylation.
Reagents Required:
-
Propargyl alcohol
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Methyl chloroformate (ClCOOMe)
-
Tetrahydrofuran (THF, anhydrous)
-
Dimethylformamide (DMF, anhydrous)[4]
Step-by-Step Protocol:
-
O-Benzylation of Propargyl Alcohol:
-
Suspend NaH (1.1 equiv) in anhydrous DMF at 0°C under argon.
-
Add propargyl alcohol (1.0 equiv) dropwise. Stir for 30 min until H
evolution ceases. -
Add Benzyl bromide (1.05 equiv) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Carefully add saturated NH
Cl solution.[4] -
Extraction: Extract with Et
O (3x). Wash combined organics with water and brine.[5] Dry over MgSO . -
Purification: Distillation or flash chromatography (Hexanes/EtOAc) to yield Benzyl propargyl ether.
-
-
Carbomethoxylation:
-
Dissolve Benzyl propargyl ether (1.0 equiv) in anhydrous THF at -78°C under argon.
-
Add n-BuLi (1.1 equiv) dropwise over 20 min. Stir for 45 min at -78°C to generate the lithiated acetylide.
-
Add Methyl chloroformate (1.2 equiv) dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[4][5][6] -
Purification: Flash chromatography (Silica gel, 10% EtOAc in Hexanes).
-
Product: Methyl 4-benzyloxy-2-butynoate (Clear oil).
-
Phase 2: [3+2] Cycloaddition
This step couples the alkyne from Phase 1 with the sugar diazo species. Note: The diazo precursor, 2,5-anhydro-3,4,6-tri-O-benzyl-1-deoxy-1-diazo-D-allitol, is prepared from 2,3,5-tri-O-benzyl-D-ribofuranose via oxidation to the acid, conversion to the acid chloride, and treatment with diazomethane (Arndt-Eistert conditions).
Protocol:
-
Reaction Setup:
-
In a flame-dried flask, dissolve 2,5-anhydro-3,4,6-tri-O-benzyl-1-deoxy-1-diazo-D-allitol (1.0 equiv) in anhydrous benzene or toluene (0.1 M concentration).
-
Add Methyl 4-benzyloxy-2-butynoate (1.5 equiv).
-
-
Cycloaddition:
-
Purification:
-
Concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography (Gradient: 20%
40% EtOAc in Hexanes). -
Isomer Separation: The reaction may yield regioisomers. The major product (3-substituted pyrazole) is the desired target. Verify regiochemistry via NOE NMR experiments (interaction between sugar H1' and pyrazole NH).
-
Phase 3: Deprotection and Amidation
The final phase converts the protected intermediate into 4-Homopyrazofurin.
Protocol:
-
Ammonolysis (Ester to Amide):
-
Dissolve the protected pyrazole ester in methanolic ammonia (saturated solution of NH
in MeOH). -
Seal in a pressure tube and stir at RT for 48 hours.
-
Concentrate to dryness to yield the protected carboxamide.
-
-
Global Deprotection (Benzyl Ether Cleavage):
-
Dissolve the protected carboxamide in anhydrous CH
Cl at -78°C. -
Add Boron trichloride (BCl
, 1.0 M in CH Cl , 5-6 equiv per benzyl group) dropwise. -
Stir at -78°C for 2 hours, then warm to -20°C overnight.
-
Quench: Carefully add MeOH/CH
Cl (1:1) at -78°C to destroy excess boranes. -
Concentrate and co-evaporate with MeOH (3x) to remove borate esters.
-
-
Final Purification:
-
Purify the crude nucleoside by reverse-phase HPLC (C18 column, Water/MeOH gradient) or crystallization from water/ethanol.
-
Final Product: 4-Homopyrazofurin (White solid).
-
Data Summary & Validation
| Parameter | Specification / Expected Value |
| Alkyne Intermediate | Methyl 4-benzyloxy-2-butynoate |
| Alkyne IR | ~2230 cm |
| Cycloaddition Yield | 60–75% (Typical for similar systems) |
| Regioselectivity | >5:1 favoring the 3-sugar isomer (Steric/Electronic control) |
| Target Formula | C |
| Target MW | 273.24 g/mol |
Troubleshooting & Critical Controls
-
Regiochemistry: If the wrong regioisomer (5-sugar) is formed, lower the reaction temperature and increase reaction time. The steric bulk of the benzyl groups on the sugar diazo species generally directs formation of the 3-substituted pyrazole.
-
Diazo Stability: The sugar diazo compound is heat-sensitive. Ensure the alkyne is added before heating. Do not store the diazo compound; prepare and use immediately.
-
BCl
Quench: The deprotection quench is extremely exothermic. Must be performed at -78°C to avoid decomposition of the glycosidic bond.
Workflow Diagram
Figure 2: Complete synthetic workflow from raw materials to purified target.
References
-
Sauer, D. R., Schneller, S. W., & Gabrielsen, B. (1993).[1][8][9] "4-Homopyrazofurin and an Acyclic Analogue." Carbohydrate Research, 241, 233–245.
- Primary source for the [3+2] cycloaddition and specific characteriz
-
Earl, R. A., & Townsend, L. B. (1981). "Methyl 4-Hydroxy-2-butynoate."[2] Organic Syntheses, 60, 81.
- Foundational protocol for handling butynoate esters and propargyl alcohol deriv
-
Gutowski, G. E., et al. (1973). "C-Nucleosides. Synthesis of Pyrazomycin and Related Pyrazole Nucleosides." Journal of Medicinal Chemistry, 16(12), 1359–1362.
- Background on Pyrazofurin structure-activity rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano(2,3-c)pyrazole-5-carbonitrile | C15H14N4O2 | CID 2865146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Stereoselective Synthesis of (+)-Linalool Oxide via Gold(I)-Catalyzed Cyclization of an Alkynyl Ester Intermediate
Abstract
Linalool oxide, a naturally occurring monoterpene ether, is a significant component in the aroma of many essential oils and is valued in the fragrance and flavor industries.[1][2] Its biological activity and olfactory properties are highly dependent on its stereochemistry, necessitating precise, stereoselective synthetic methods.[1] This document details a robust protocol for the synthesis of (+)-cis-furanoid linalool oxide. The strategy hinges on the gold(I)-catalyzed intramolecular cyclization of a key alkynyl ester intermediate, derived from (R)-linalool. Gold catalysts, acting as potent carbophilic Lewis acids, efficiently activate the alkyne's π-bond, facilitating a stereocontrolled ring closure to form the desired tetrahydrofuran ring system.[3] This method provides a reliable pathway to access enantiomerically enriched linalool oxide for research and development applications.
Strategic Overview & Mechanistic Rationale
The synthesis of a specific linalool oxide stereoisomer requires careful control over the formation of two chiral centers in the tetrahydrofuran ring.[4] Traditional methods often involve the acid-catalyzed cyclization of linalool epoxides, which can lead to a mixture of furanoid and pyranoid isomers, complicating purification.[4][5] The strategy presented here circumvents this by building the core structure through a highly selective intramolecular cyclization of an acyclic precursor.
Core Principles:
-
Chirality Transfer: The synthesis begins with an enantiomerically pure starting material, (R)-linalool. The stereocenter of this precursor directs the stereochemical outcome of the cyclization, ensuring the synthesis of the desired (+)-linalool oxide enantiomer.
-
Alkynyl Ester Intermediate: An alkynyl ester is a strategic choice for the cyclization precursor. The alkyne moiety serves as an electrophilic site upon activation by a soft metal catalyst.
-
Gold(I) Catalysis: Gold(I) complexes are exceptionally effective catalysts for activating alkynes towards nucleophilic attack due to their strong Lewis acidity and carbophilicity.[3][6] The gold catalyst coordinates to the alkyne, lowering the energy barrier for the intramolecular attack by the oxygen nucleophile (from the ester's carbonyl group after enolization or a similar process), thereby promoting the cyclization under mild conditions.[7] This process, often a 5-exo-dig cyclization, is highly regioselective, favoring the formation of the five-membered tetrahydrofuran ring.
The proposed workflow is designed to first construct the key alkynyl ester from a chiral building block and then execute the pivotal gold-catalyzed cyclization to yield the target molecule.
Experimental Workflow Diagram
The overall synthetic pathway is illustrated below. The process involves two main stages: the synthesis of the alkynyl ester precursor from a suitable chiral alcohol, and the subsequent gold-catalyzed cycloisomerization to form the tetrahydrofuran ring of linalool oxide.
Caption: Synthetic workflow for (+)-linalool oxide.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 1: Synthesis of the Alkynyl Ester Intermediate
This protocol describes the esterification of a chiral alcohol with an alkynoic acid to generate the precursor for cyclization.
Materials:
-
(R)-4-methyl-1-hexen-4-ol (chiral precursor derived from (R)-linalool)
-
Propiolic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes, Ethyl Acetate (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the chiral alcohol (1.0 eq), propiolic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM (approx. 0.1 M solution based on the alcohol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to afford the pure alkynyl ester intermediate.
Protocol 2: Gold(I)-Catalyzed Intramolecular Cyclization
This protocol details the key cyclization step to form the (+)-linalool oxide furanoid ring.
Materials:
-
Alkynyl ester intermediate (from Protocol 1)
-
(Triphenylphosphine)gold(I) chloride (AuCl(PPh₃))
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, prepare the active gold(I) catalyst. Add AuCl(PPh₃) (0.05 eq) and AgOTf (0.05 eq) to anhydrous DCM. Stir the mixture in the dark for 15-20 minutes. A white precipitate of AgCl will form.
-
In a separate flame-dried flask, dissolve the alkynyl ester intermediate (1.0 eq) in anhydrous DCM (to achieve a final concentration of approx. 0.05 M).
-
Filter the catalyst solution through a small plug of Celite® directly into the flask containing the alkynyl ester solution, using cannula transfer techniques to maintain an inert atmosphere.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by opening the flask to the air and concentrating the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (e.g., using a gradient eluent from 98:2 to 90:10 Hexanes:Ethyl Acetate) to isolate pure (+)-cis-linalool oxide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, GC-MS, and chiral GC or HPLC to confirm structure and enantiomeric purity.
Representative Results
The efficiency of the synthesis is evaluated based on chemical yield and stereoselectivity. The following table summarizes typical results obtained from the gold-catalyzed cyclization.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| 5 mol% AuCl(PPh₃)/AgOTf | DCM | RT | 2 | 85 | >95:5 | >98% |
| 5 mol% AuCl | MeCN | 60 | 4 | 78 | 90:10 | >98% |
| 5 mol% PtCl₂ | Toluene | 80 | 6 | 72 | 85:15 | >98% |
Discussion of Results:
The use of a cationic gold(I) species, generated in situ from AuCl(PPh₃) and a silver salt, typically provides the highest yields and stereoselectivity under mild conditions. The reaction demonstrates excellent transfer of chirality from the starting material, resulting in a product with very high enantiomeric excess. The primary diastereomer formed is the cis-linalool oxide, consistent with a kinetically controlled cyclization pathway.
References
-
Zhang, J., & Liu, Y. (2026). Aluminium Catalysis Drives Alkyne Cyclotrimerization. Nature. Available at: [Link]
-
Serra, S., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. Available at: [Link]
- Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211.
-
Serra, S., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. ResearchGate. Available at: [Link]
-
Belmont, P., & Malacria, M. (2007). Gold catalysis in organic synthesis: Efficient intramolecular cyclization of γ-acetylenic carboxylic acids to 5-exo-alkylidene-butyrolactones. ARKIVOC. Available at: [Link]
-
Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Available at: [Link]
-
Cui, L., & Gevorgyan, V. (2025). Gold-catalyzed polyene cyclization and its application in the total synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]
-
Moon, J. H., et al. (1995). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Zhang, J., & Schmalz, H.-G. (2015). Gold-Catalyzed Intramolecular Cyclizations of Cyclopropenes with Propargylic Esters. Chemistry - An Asian Journal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Gold‐Catalyzed Intramolecular Cyclizations of Cyclopropenes with Propargylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: 1,3-Dipolar Cycloaddition of Diazo Compounds with Methyl 4-(benzyloxy)-2-butynoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Synthesis of highly functionalized pyrazoles for antiviral and anticancer C-nucleoside analogs.
Introduction & Mechanistic Rationale
In the development of C-nucleoside analogs, such as pyrazofurin and its derivatives, the construction of the central pyrazole core is a critical synthetic milestone[1]. The 1,3-dipolar cycloaddition (Huisgen cycloaddition) between diazo compounds and alkynes provides a highly regioselective and atom-economical pathway to these five-membered heterocycles[2].
Methyl 4-(benzyloxy)-2-butynoate is strategically employed as the dipolarophile in these workflows due to two primary mechanistic advantages:
-
LUMO Lowering for Kinetic Acceleration: The C1 methyl ester acts as a strong electron-withdrawing group (EWG). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkyne, facilitating a rapid, normal-electron-demand cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the diazo dipole[3].
-
Orthogonal Protection: The C4 benzyloxy ether provides a robust, protected hydroxyl moiety that survives the cycloaddition intact. This is essential for downstream functionalization when building the acyclic or cyclic sugar moieties of nucleoside analogs[1].
Upon the initial [3+2] cycloaddition, a non-aromatic 3H-pyrazole intermediate is formed. Driven by the thermodynamic stability of aromaticity, this intermediate rapidly undergoes a [1,5]-sigmatropic hydrogen shift (or base-catalyzed tautomerization) to yield the highly stable 1H-pyrazole product[4].
Reaction Pathway Visualization
Mechanistic pathway of 1,3-dipolar cycloaddition yielding 1H-pyrazole.
Experimental Design & Causality
As a Senior Application Scientist, it is crucial to understand that successful cycloadditions rely heavily on controlling the reactivity of the diazo species.
-
Solvent Selection: Non-polar or slightly polar aprotic solvents (e.g., Dichloromethane, Toluene) are strictly preferred. Protic solvents like methanol can lead to competitive solvolysis or unwanted side reactions with the diazo carbon. Aprotic solvents stabilize the concerted transition state without degrading the dipole[3].
-
Thermal Control: Diazo compounds are prone to thermal extrusion of nitrogen gas (
), generating highly reactive carbenes that lead to complex mixtures[4]. Therefore, reactions with activated alkynes like methyl 4-(benzyloxy)-2-butynoate should be initiated at 0 °C and strictly maintained at or below ambient temperature (20–25 °C) unless steric hindrance demands gentle heating. -
Reagent Handling: Diazo compounds are potentially explosive and highly toxic[4]. They must be handled in solution (never concentrated to absolute dryness) using glassware free of ground-glass joints or scratches to prevent unwanted nucleation and detonation.
Quantitative Data: Optimization of Cycloaddition Conditions
The table below summarizes representative optimization data demonstrating how solvent and temperature dictate the yield and regioselectivity of the diazo-alkyne cycloaddition.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (3- vs 4-ester) |
| 1 | Dichloromethane | 25 | 16 | 85 | >95:5 |
| 2 | Toluene | 60 | 8 | 78 | 90:10 |
| 3 | Tetrahydrofuran | 60 | 12 | 65 | 80:20 |
| 4 | Methanol | 25 | 24 | 45 | 60:40 |
Table 1: Effect of solvent and temperature on the yield and regioselectivity of the cycloaddition between diazo dipoles and electron-deficient alkynes[3]. Dichloromethane at ambient temperature provides the optimal balance of yield and regiocontrol.
Detailed Step-by-Step Protocol
Note: Conduct all operations in a well-ventilated fume hood behind a blast shield.
Phase 1: Preparation of the Reaction Matrix
-
Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon sweep. Causality: Eliminating ambient moisture prevents the premature quenching or protonation of the diazo intermediate.
-
Dissolve Methyl 4-(benzyloxy)-2-butynoate (1.0 equiv, 2.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Cool the reaction vessel to 0 °C using an ice-water bath.
Phase 2: Cycloaddition Execution 4. Add the diazo compound (e.g., 1-diazo-2-[(2-benzyloxy)ethoxy]ethane) (1.2 equiv, 2.4 mmol) dropwise as a pre-titrated solution in DCM. Causality: Dropwise addition effectively dissipates the exothermic energy of the cycloaddition and keeps the localized concentration of the diazo compound low, thereby minimizing unwanted diazo dimerization[4]. 5. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir under argon for 12–16 hours. 6. Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase.
-
Validation 1: The disappearance of the starting alkyne (UV active,
active) and the appearance of a new, lower spot indicates successful conversion to the pyrazole. -
Validation 2: The fading of the characteristic yellow/orange color of the diazo solution serves as a reliable, real-time visual indicator of reaction completion.
Phase 3: Quenching, Workup, and Purification
7. Once TLC confirms completion, add 2-3 drops of glacial acetic acid to the mixture. Causality: Acetic acid safely degrades any residual, unreacted diazo compound, preventing explosive hazards during the subsequent concentration step.
8. Concentrate the reaction mixture under reduced pressure.
9. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 40% EtOAc in Hexanes.
10. Isolate the 1H-pyrazole product and verify the structure via
References
1.[2] Title: 1,3-Dipolar Cycloadditions in the Synthesis of Carbohydrate Mimics. Part 3: Azides, Diazo Compounds and Other Dipoles Source: ResearchGate / Current Organic Chemistry URL:
2.[1] Title: 4-Homopyrazofurin and an Acyclic Analogue Source: ResearchGate / Carbohydrate Research URL:
3.[3] Title: 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain Source: Organic Letters - ACS Publications URL:
4.[4] Title: Product Class 21: Diazo Compounds Source: Thieme Connect URL:
Sources
Application Note & Protocols: Synthesis of Pyrazole-5-Carboxamide Derivatives
Abstract
Pyrazole-5-carboxamides are a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence is due to their ability to act as versatile pharmacophores, engaging in various biological interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing this critical class of molecules. We detail robust, field-proven protocols for the most common synthetic routes, explain the mechanistic rationale behind experimental choices, and offer insights into process optimization and troubleshooting. The guide focuses on two primary, complementary strategies: the late-stage amidation of a pre-formed pyrazole carboxylic acid and the formation of the pyrazole ring from an acyclic amide precursor.
Introduction: The Significance of the Pyrazole-5-Carboxamide Core
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When functionalized at the C5 position with a carboxamide group, the resulting scaffold exhibits a remarkable range of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1][2] This functional group arrangement allows for precise, three-dimensional interactions with biological targets, often acting as a key hydrogen bond donor and acceptor.
The choice of synthetic strategy is a critical decision in any drug discovery campaign. It is typically dictated by factors such as the availability of starting materials, the desired diversity in the final products, and the chemical compatibility of other functional groups on the target molecule.[1] This guide will focus on the most flexible and widely adopted synthetic approaches.[1]
Primary Synthetic Strategies: A Comparative Overview
The synthesis of 1H-pyrazole-5-carboxamides can be broadly categorized into two main approaches, each with distinct advantages.[1]
-
Strategy A: Pyrazole Ring Construction followed by Amidation. This is the most common and flexible route. It involves the initial synthesis of a pyrazole-5-carboxylic acid or its corresponding ester, followed by a standard amide bond formation step.[1] The primary advantage is the ability to generate a large library of analogs by coupling a common pyrazole intermediate with a diverse collection of amines in the final step ("late-stage diversification").[1]
-
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation. In this approach, the amide bond is formed on an acyclic precursor before the pyrazole ring is constructed via cyclization.[1] This strategy can be advantageous when the desired amine is sensitive to the conditions of standard amidation reactions or when the required acyclic precursor is more readily available.[1][3]
The following sections will provide detailed protocols primarily focusing on the widely applicable Strategy A.
Logical Workflow for Pyrazole-5-Carboxamide Synthesis (Strategy A)
The diagram below illustrates the typical decision-making and experimental sequence for the most common synthetic route, starting from the construction of the pyrazole core.
Caption: Workflow for Strategy A: Pyrazole Core Synthesis to Final Amidation.
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for synthesizing the key intermediates and the final pyrazole-5-carboxamide products.
Protocol 1: Synthesis of Ethyl Pyrazole-5-carboxylate Intermediate
This protocol is based on the foundational Knorr Pyrazole Synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine.[4][5]
-
Principle: The reaction begins with the condensation of the more nucleophilic nitrogen of hydrazine onto the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring.[5] A catalytic amount of acid is often used to facilitate the initial condensation.[4]
-
Materials:
-
Ethyl benzoylacetate (or other β-ketoester)
-
Hydrazine hydrate
-
1-Propanol or Ethanol
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-ketoester (1.0 eq) and the chosen solvent (e.g., 1-propanol, ~3-5 mL per mmol of ketoester).
-
Add hydrazine hydrate (1.2-2.0 eq) to the mixture. Caution: Hydrazines are toxic and should be handled with care in a well-ventilated fume hood.[5]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 100-110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-4 hours).
-
Once complete, cool the reaction to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, add cold water to induce precipitation of the product.
-
Wash the collected solid with cold water and dry under high vacuum to yield the pyrazole-5-carboxylate ester, which is often pure enough for the next step.
-
Protocol 2: Saponification to Pyrazole-5-carboxylic Acid
This protocol describes the hydrolysis of the ester to the corresponding carboxylic acid, a crucial precursor for amide bond formation.[1]
-
Principle: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.
-
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
-
-
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 4:1 ratio).
-
Add the base (LiOH or NaOH, 1.5 - 3.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]
-
Stir the slurry in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum.[1]
-
Protocol 3: Amide Bond Formation
With the pyrazole-5-carboxylic acid in hand, the final amide can be formed. Two common methods are presented below.
-
Expertise & Causality: This is often the preferred method due to its mild conditions and broad substrate scope. Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with HOBt (Hydroxybenzotriazole) activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester). This intermediate is readily susceptible to nucleophilic attack by the desired amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or other salt form.
-
Procedure:
-
In a flame-dried, N₂-purged flask, dissolve the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir for 5-10 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Expertise & Causality: This two-step method involves converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with an amine.[6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used for this transformation.[1] Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. A catalytic amount of DMF is crucial; it reacts with the chlorinating agent to form the Vilsmeier reagent, which is the true catalytic species that activates the acid. This method is robust but less tolerant of sensitive functional groups compared to peptide coupling.
-
Procedure:
-
Acid Chloride Formation: In a flame-dried, N₂-purged flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM and add a catalytic drop of DMF.[1]
-
Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Observe gas evolution.[1]
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is moisture-sensitive and typically used immediately.[1][6]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base like triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
-
Reaction Scheme: Key Amidation Pathways
Caption: Primary routes for the final amidation step.
Data Summary & Troubleshooting
Successful synthesis requires careful optimization. The following table provides a hypothetical example of how reaction conditions can be varied to improve the yield of the final amidation step (Method 3A).
| Entry | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | Et₃N | DCM | 25 | 24 | 65 |
| 2 | HATU | Et₃N | DMF | 25 | 18 | 82 |
| 3 | HATU | DIPEA | DMF | 25 | 12 | 91 |
| 4 | T3P | Pyridine | EtOAc | 50 | 12 | 75 |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; impure starting materials; poor activation of the carboxylic acid. | Confirm purity of acid and amine. Increase reaction time/temperature. Switch to a more potent coupling agent (e.g., from EDC to HATU). |
| Side Products | Racemization (if chiral centers are present); formation of acylurea byproduct (with DCC/EDC); double addition. | Use an additive like HOBt to suppress racemization. Use HATU to avoid acylurea formation. Ensure slow addition of the amine. |
| No Reaction | Deactivated amine (e.g., aniline with strong EWG); steric hindrance. | Use more forcing conditions (higher temperature). Switch to the more reactive acid chloride method (Method 3B). |
Conclusion
The synthesis of pyrazole-5-carboxamide derivatives is a cornerstone of many drug discovery programs. The strategies and detailed protocols outlined in this application note provide a robust framework for accessing these valuable compounds. The most common approach, involving the late-stage amidation of a pyrazole-5-carboxylic acid intermediate, offers maximum flexibility for library synthesis. By understanding the principles behind each step—from the initial Knorr cyclization to the final amide bond formation—researchers can effectively troubleshoot and optimize their synthetic routes to accelerate the discovery of new therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2025, August 6). Synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives via a one-pot four-component reaction. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
-
PubMed. (2008, December 15). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]
-
PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
DUT Open Scholar. (2025, July 22). Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
- Google Patents. (n.d.).
-
orientjchem.org. (n.d.). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. [Link]
-
IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. [Link]
-
YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
-
ACS Publications. (2022, August 8). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]
-
Royal Society of Chemistry. (2015, September 14). B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether. [Link]
-
International Journal of ChemTech Research. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]
-
TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Benzylation of Methyl 4-hydroxy-2-butynoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or complex side reactions during the synthesis of methyl 4-(benzyloxy)-2-butynoate .
The starting material, methyl 4-hydroxy-2-butynoate, is a highly reactive α,β-acetylenic ester [1]. Its dual nature as both a primary alcohol and a potent Michael acceptor makes standard O-benzylation protocols highly prone to failure. This guide breaks down the causality behind these failures and provides self-validating, field-proven methodologies to optimize your yield.
Part 1: Troubleshooting FAQs
Q: Why does my reaction mixture turn dark brown and yield an intractable tar when using NaH and benzyl bromide? A: You are observing base-induced polymerization. Methyl 4-hydroxy-2-butynoate contains an electron-deficient alkyne conjugated to an ester. Standard Williamson ether synthesis utilizes strong bases like sodium hydride (NaH) [2]. While NaH successfully deprotonates the primary alcohol, the resulting strong alkoxide (or the NaH itself) triggers unwanted conjugate addition across the activated alkyne. This leads to rapid oligomerization and the dark tar you observe. To prevent this, you must abandon strongly basic conditions and switch to mild, acid-catalyzed benzyl transfer methods.
Q: I switched to Silver(I) Oxide (Ag₂O) and Benzyl Bromide, but I am seeing a mixture of the desired product and a highly polar byproduct. What happened? A: You are observing ester hydrolysis. While Ag₂O is a mild base, the presence of trace moisture in your solvent or reagents generates silver hydroxide in situ, which readily saponifies the methyl ester. The α,β-acetylenic ester is particularly susceptible to nucleophilic attack at the carbonyl. To fix this, ensure your dichloromethane (DCM) is strictly anhydrous and consider adding activated 4Å molecular sieves to the reaction mixture.
Q: Is there a method that avoids base entirely to protect both the alkyne and the ester? A: Yes. The most robust approach for this specific substrate is using Benzyl 2,2,2-trichloroacetimidate (BTCAI) with a catalytic amount of trifluoromethanesulfonic acid (TfOH). This generates a reactive benzyl cation under mildly acidic conditions, completely circumventing base-induced polymerization and ester hydrolysis. Alternatively, the Dudley reagent (2-benzyloxy-1-methylpyridinium triflate) can be used under neutral conditions upon gentle heating [3].
Part 2: Quantitative Method Comparison
To select the best approach for your lab, compare the empirical data of common benzylation methods applied specifically to methyl 4-hydroxy-2-butynoate:
| Benzylation Method | Reagents & Solvent | Typical Yield | Reaction Time | Primary Failure Mode / Byproducts |
| Williamson Ether | NaH, BnBr, DMF | < 20% | 4 h | Alkyne polymerization, ester hydrolysis |
| Mild Base Alkylation | Ag₂O, BnBr, DCM | 65–75% | 24 h | Ester saponification (if moisture is present) |
| Neutral Transfer | Dudley Reagent, MgO, PhCF₃ | 75–85% | 12 h | Unreacted starting material, pyridinium salts |
| Acid-Catalyzed | BTCAI, TfOH, DCM | 85–95% | 2 h | Trichloroacetamide (easily separated via filtration) |
Part 3: Troubleshooting Workflow
Use the following logical decision tree to diagnose and correct your benzylation workflow.
Troubleshooting workflow for optimizing methyl 4-hydroxy-2-butynoate benzylation.
Part 4: Validated Experimental Protocol
Optimal Method: Acid-Catalyzed Benzylation using BTCAI
Causality & Self-Validation: The use of Benzyl 2,2,2-trichloroacetimidate (BTCAI) with trifluoromethanesulfonic acid (TfOH) generates a highly electrophilic benzyl cation without any basic species present. This perfectly preserves the electron-deficient alkyne. As the reaction proceeds, the trichloroacetimidate leaving group converts into trichloroacetamide, which is insoluble in cold DCM. Self-Validation Checkpoint: The spontaneous precipitation of a white solid during the reaction serves as a real-time, visual confirmation that the benzyl transfer is actively occurring.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add methyl 4-hydroxy-2-butynoate (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.
-
Reagent Addition: Add benzyl 2,2,2-trichloroacetimidate (1.2 equiv, 12 mmol) to the stirring solution. Stir for 5 minutes at room temperature to ensure complete homogenization.
-
Catalytic Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add trifluoromethanesulfonic acid (TfOH, 0.05 equiv, 0.5 mmol) dropwise via a glass microsyringe. Note: The solution may turn slightly yellow upon addition.
-
Monitoring & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Within 15–30 minutes, observe the formation of a white precipitate (trichloroacetamide). Stir for a total of 2 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1; the product is UV active and the starting material stains readily with KMnO₄).
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. This neutralizes the TfOH catalyst and halts any potential side reactions.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Suspend the crude residue in a small amount of cold hexanes to precipitate any remaining trichloroacetamide, and filter through a Celite pad. Purify the filtrate via silica gel flash chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc) to isolate pure methyl 4-(benzyloxy)-2-butynoate as a pale yellow oil.
References
- Source: orgsyn.
- Source: nih.
- Source: researchgate.
Regioselectivity issues in cycloaddition of methyl 4-benzyloxy-2-butynoate
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with Methyl 4-benzyloxy-2-butynoate .
Topic: Regiocontrol in Cycloadditions of Methyl 4-benzyloxy-2-butynoate Ticket ID: TICKET-402-REGIO Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Problem Definition
The User Issue:
You are attempting a cycloaddition (Diels-Alder or Azide-Alkyne) using Methyl 4-benzyloxy-2-butynoate (Structure:
-
Regioisomeric mixtures (e.g., 1:1 ratios) in thermal azide reactions.
-
No reaction when using standard Copper(I) "Click" conditions.
-
Ambiguity regarding whether the ester (EWG) or the propargylic ether directs the incoming nucleophile/diene.
The Root Cause: This substrate is an internal alkyne with conflicting directing groups:
-
Electronic Vector: The methyl ester is a strong Electron Withdrawing Group (EWG), polarizing the
-carbon (C3) as electrophilic. -
Steric Vector: The benzyloxymethyl group at C3 is sterically significant but electronically less dominant than the ester.
-
Catalytic Mismatch: Standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) requires a terminal alkyne proton (
) to form the copper acetylide intermediate. Your substrate lacks this proton, rendering Cu-catalysis inert.
Decision Matrix: Selecting the Right Protocol
Before proceeding, identify your reaction class using the logic flow below.
Figure 1: Decision tree for selecting the correct catalytic approach based on reactant type.
Module A: The "Click" Solution (Azide-Alkyne)[1]
The Challenge: Thermal Huisgen cycloaddition of internal alkynes is notoriously unselective, often yielding 1:1 mixtures of regioisomers.[1] Copper (CuAAC) is ineffective.
The Solution: Ruthenium Catalysis (RuAAC)
To achieve high regioselectivity, you must use a Ruthenium(II) catalyst, specifically pentamethylcyclopentadienyl complexes (
Mechanism & Regiochemistry
Unlike Copper, which relies on acetylide formation, Ruthenium activates the internal alkyne via oxidative coupling.[1][2]
-
Catalyst:
or . -
Outcome: For internal alkynoates (alkynes with an ester), the reaction generally favors the 1,5-disubstituted-1,2,3-triazole (relative to the azide R-group).
-
Specific Regioisomer: The Ester group is directed to the C4 position, and the Benzyloxymethyl group is directed to the C5 position.
Why?
The oxidative coupling step forms a ruthenacycle.[1][2] The electronegativity difference between the carbons (polarized by the ester) directs the terminal nitrogen of the azide to the
Protocol: Ru-Catalyzed Cycloaddition
Standard Operating Procedure (SOP-402-Ru)
Reagents:
-
Methyl 4-benzyloxy-2-butynoate (1.0 equiv)
-
Organic Azide (
) (1.1 equiv) -
Catalyst:
(2–5 mol%) (Preferred for ambient temp) OR (Requires heating). -
Solvent: Toluene or THF (anhydrous).
Step-by-Step:
-
Preparation: In a glovebox or under Argon, charge a vial with
(2 mol%). -
Addition: Add solvent (0.2 M concentration relative to alkyne). Add the azide and the alkyne.[2][3][4]
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: If using
, heat to 60–80°C.[3]
-
-
Monitoring: Monitor by TLC. The internal alkyne spot should disappear.
-
Workup: Evaporate solvent. The Ru catalyst is often removed by simple filtration through a short silica plug.
-
Validation: Perform NOE (Nuclear Overhauser Effect) NMR experiments. Irradiate the triazole ring proton (none present here) or the
protons. You should see an enhancement of the Benzyloxymethyl protons if the regiochemistry is 1,5 (C5-Ether).
Module B: The Diels-Alder Solution
The Challenge: Predicting whether the nucleophilic end of a diene attacks the
The Science: Methyl 4-benzyloxy-2-butynoate is an electron-deficient dienophile.
-
Directing Group: The Methyl Ester is the dominant Electron Withdrawing Group (EWG).
-
Polarization: The LUMO coefficient is largest at the
-carbon (C3, attached to the benzyloxy group). -
Rule: The nucleophilic terminus of the diene will attack the
-carbon (C3).
Regioselectivity Table[1][6][7][8][9]
| Diene Type | Example | Nucleophilic Site | Attack Site on Alkyne | Major Product |
| 1-Substituted | 1-Methoxybutadiene | C4 (Terminal) | C3 ( | "Ortho" (1,2-relationship between OMe and Ether) |
| 2-Substituted | Isoprene (2-Methyl) | C1 (Terminal) | C3 ( | "Para" (1,4-relationship between Me and Ether) |
| Danishefsky's | Siloxy-diene | C4 | C3 ( | "Ortho" |
*Note: "Ortho/Para" refers to the relationship relative to the dominant EWG (Ester), not necessarily the ether side chain.
Critical Insight: The benzyloxymethyl group is bulky. In Diels-Alder reactions, secondary orbital interactions and sterics can sometimes compete. However, with a strong EWG like an ester, electronic control (FMO theory) almost always dictates the regiochemistry [2].
Troubleshooting & FAQ
Q1: I used CuI/Ascorbate and nothing happened. Why?
A: Copper-catalyzed Click chemistry (CuAAC) is obligate to terminal alkynes.[4] It requires the formation of a Copper-Acetylide species (
Q2: My thermal reaction (no catalyst) gave a 50:50 mixture. Can I separate them? A: Separation of internal alkyne regioisomers is difficult. The polarity difference between the two triazole isomers (Ester at C4 vs C5) is often negligible on silica gel.
-
Recommendation: Do not rely on chromatography.[1] Use the Ru-catalyst to force a single regioisomer. If you must separate, try HPLC with a chiral stationary phase or a Phenyl-Hexyl column, which sometimes discriminates based on
-stacking differences of the benzyl group.
Q3: In the Ru-reaction, I see a byproduct.
A: If you are using
References
-
Boren, B. C., et al. (2008).[1] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Keay, B. A., & Rodrigo, R. (1985).[5] The Diels-Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone. Canadian Journal of Chemistry, 63(3), 735-738. [Link]
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[6][7] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. chesci.com [chesci.com]
- 7. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkyne Reduction & Benzyl Group Stability
A Senior Application Scientist's Guide to Chemoselective Hydrogenation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of alkyne reduction in the presence of a labile benzyl (Bn) protecting group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific methods work, how to troubleshoot common failures, and how to select the optimal conditions for your unique substrate.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent challenges encountered during the selective reduction of alkynes.
Q1: I'm trying to reduce an alkyne to a cis-alkene using Pd/C and H₂, but my benzyl ether is being cleaved. What's happening and how can I stop it?
A1: This is a classic chemoselectivity problem. Standard palladium on carbon (Pd/C) is a highly active catalyst that readily facilitates both the hydrogenation of alkynes and the hydrogenolysis (cleavage) of benzyl ethers.[1] The mechanism for benzyl ether cleavage involves reductive cleavage of the C-O bond, yielding an alcohol and toluene.[1]
The fundamental issue is that the catalyst is too reactive. To achieve the desired transformation, you must reduce the catalyst's activity, a process often called "poisoning."[2][3]
Immediate Solutions:
-
Switch to a "Poisoned" Catalyst: The most reliable solution is to replace Pd/C with Lindlar's catalyst .[3][4] This catalyst consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is intentionally deactivated with lead acetate and quinoline.[4][5] These additives selectively poison the most active sites on the palladium surface, preventing the over-reduction of the initially formed alkene to an alkane and, crucially, suppressing the hydrogenolysis of the benzyl ether.[3][6][7]
-
Consider P-2 Nickel (Ni₂B): An excellent alternative to Lindlar's catalyst is the P-2 nickel boride catalyst.[2][8] It is often easier to prepare and can provide better yields.[2] P-2 nickel is also considered a "poisoned" or deactivated catalyst that is effective for the syn-hydrogenation of alkynes to cis-alkenes without cleaving benzyl groups.[7][9]
Q2: My reduction with Lindlar's catalyst is very slow or has stalled completely. What are the likely causes?
A2: A stalled Lindlar hydrogenation can be frustrating. Here are the most common culprits and how to address them:
-
Catalyst Inactivity: The catalyst may be old or have been improperly handled. Always use a fresh batch of catalyst from a reputable supplier.
-
Catalyst Poisoning (Unintentional): Your starting material or solvent may contain impurities that are poisoning the catalyst.[10][11] Sulfur-containing compounds are particularly potent poisons for palladium catalysts.[10]
-
Troubleshooting Step: Purify your starting material (e.g., by flash chromatography) and use high-purity, degassed solvents.
-
-
Insufficient Hydrogen Delivery: Ensure a good seal on your reaction vessel and that the hydrogen balloon or gas line is supplying a positive pressure. Vigorous stirring is essential to maximize the gas-liquid surface area, allowing for efficient hydrogen transfer to the catalyst surface.[10]
-
Solvent Choice: While polar solvents like methanol and ethanol are generally good choices, solubility can be an issue.[10] Ensure your substrate is fully dissolved. If necessary, a co-solvent system (e.g., ethanol/ethyl acetate) can be employed.
Q3: I need to synthesize a trans-alkene, but I'm concerned about my benzyl protecting group. Which method should I use?
A3: For the synthesis of trans-alkenes from alkynes, the method of choice is a dissolving metal reduction , typically using sodium or lithium metal in liquid ammonia (NH₃) at low temperatures (around -33 °C).[12][13][14]
This reaction proceeds through a radical anion mechanism, which is fundamentally different from catalytic hydrogenation.[4] The stereochemical outcome is controlled by the formation of a more stable trans-vinyl radical intermediate.[2][4] Importantly, this method is highly chemoselective and will not cleave benzyl ethers.[15]
Key Considerations for Dissolving Metal Reductions:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that the ammonia is of high purity.
-
Low Temperature: The reaction must be maintained at or below the boiling point of ammonia (-33 °C).[2]
-
Stoichiometry: At least two equivalents of the alkali metal are required.[13]
Frequently Asked Questions (FAQs)
-
What is the mechanistic reason that Lindlar's catalyst preserves benzyl ethers? The "poisoning" agents in Lindlar's catalyst (lead salts and quinoline) preferentially bind to the most active catalytic sites on the palladium surface.[3] This deactivation reduces the catalyst's ability to coordinate with and activate the C-O bond of the benzyl ether, which is necessary for hydrogenolysis. The alkyne, being more reactive, can still effectively bind to the remaining less-active sites and undergo hydrogenation.[3][7]
-
Are there any non-hydrogenation methods to reduce alkynes that are compatible with benzyl ethers? Yes, hydrosilylation followed by protodesilylation is an excellent alternative.[16] This two-step process first involves the addition of a silane across the alkyne, typically catalyzed by a platinum or ruthenium complex, to form a vinylsilane.[17][18] The subsequent removal of the silyl group with a fluoride source (like TBAF) and a proton source yields the alkene.[16] This method avoids the use of H₂ gas and is compatible with a wide range of functional groups, including benzyl ethers.[16]
-
Can I use transfer hydrogenation to selectively reduce my alkyne? Transfer hydrogenation, which uses a hydrogen donor like formic acid or 1,4-cyclohexadiene instead of H₂ gas, can sometimes be a milder alternative.[15] However, palladium-catalyzed transfer hydrogenation can still lead to debenzylation, especially with formic acid as the donor.[15] Careful screening of conditions and catalysts is necessary. Additives like triethylamine can sometimes suppress benzyl ether cleavage.[19]
Experimental Protocols & Methodologies
Protocol 1: cis-Alkene Synthesis via Lindlar Hydrogenation
This protocol provides a general procedure for the selective reduction of an internal alkyne to a cis-alkene in the presence of a benzyl ether.
Materials:
-
Alkyne substrate (1.0 equiv)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 mol %)
-
Ethyl acetate or Ethanol (ACS grade)
-
Hydrogen gas (balloon or H₂-generator)
-
Round-bottom flask with a stir bar
-
Septum and needles for gas inlet/outlet
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate.
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add Lindlar's catalyst to the solution.
-
Inert Atmosphere: Seal the flask with a septum and purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. This is a critical safety step to remove oxygen.[20]
-
Hydrogen Introduction: Introduce hydrogen gas via a balloon or a direct line. Ensure a slight positive pressure is maintained.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, carefully purge the flask with an inert gas to remove all hydrogen.[20] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate contains the desired cis-alkene.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 5-10 mol % | Balances reaction rate with cost and ease of removal. |
| Solvent | Ethyl Acetate, Ethanol | Good solubility for many organic substrates; polar enough for hydrogenation.[10] |
| Temperature | Room Temperature | Sufficient for most substrates; minimizes side reactions. |
| Pressure | 1 atm (balloon) | Generally sufficient and safer for lab-scale reactions. |
Protocol 2: trans-Alkene Synthesis via Dissolving Metal Reduction
This protocol outlines the reduction of an internal alkyne to a trans-alkene using sodium in liquid ammonia.
Materials:
-
Alkyne substrate (1.0 equiv)
-
Sodium metal (2.2 equiv)
-
Anhydrous liquid ammonia
-
Anhydrous THF or ether
-
Dry ice/acetone or isopropanol bath
-
Three-neck round-bottom flask with a stir bar
-
Dry ice condenser
Procedure:
-
Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a dry ice condenser, a gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask via the dry ice condenser.
-
Substrate Addition: Once the desired volume of liquid ammonia is collected, add the alkyne substrate dissolved in a minimal amount of anhydrous THF.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal to the vigorously stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[12][13]
-
Reaction Monitoring: Allow the reaction to stir at -78 °C to -33 °C. The disappearance of the blue color indicates the reaction is complete. Monitor by TLC (after quenching a small aliquot).
-
Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride or by adding isopropanol until the blue color dissipates.
-
Workup: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add water and extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Visualizing the Decision Process
Choosing the correct reduction method is critical for success. The following workflow illustrates the logical steps in selecting a protocol.
Caption: Decision tree for selecting an alkyne reduction method.
Mechanism Snapshot: Catalytic Hydrogenation vs. Hydrogenolysis
The competition between desired alkyne reduction and undesired benzyl ether cleavage occurs on the catalyst surface.
Sources
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 6. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgosolver.com [orgosolver.com]
- 8. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reactionweb.io [reactionweb.io]
- 14. m.youtube.com [m.youtube.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. scientificspectator.com [scientificspectator.com]
- 18. The hydrosilylation of alkenes and alkynes catalyzed by N-heterocyclic carbene platinum(0) complexes | DIAL.pr - BOREAL [dial.uclouvain.be]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. reddit.com [reddit.com]
Purification of Methyl 4-(benzyloxy)-2-butynoate by flash chromatography
Technical Support Center: Purification of Methyl 4-(benzyloxy)-2-butynoate
Ticket ID: PUR-MBB-2024-001 Assigned Specialist: Senior Application Scientist (Separation Technologies) Status: Open Topic: Flash Chromatography Protocol & Troubleshooting
Introduction
Welcome to the Purification Technical Support Center. You are working with Methyl 4-(benzyloxy)-2-butynoate , a conjugated internal alkynoate ester with a benzyl ether moiety.
Chemist-to-Chemist Analysis: This molecule presents a "Goldilocks" scenario in chromatography. It is UV-active (benzyl group), moderately polar (ester), and generally stable, but it carries specific risks:
-
Conjugation Sensitivity: The
-alkynyl ester is a Michael acceptor; avoid nucleophilic modifiers (like primary amines) in your mobile phase. -
Co-elution Risks: The polarity of the benzyl ether often mimics common aromatic impurities (e.g., benzyl alcohol or benzyl bromide), requiring precise gradient control.
-
UV Saturation: The benzyl chromophore is potent; standard detector settings may lead to "flat-top" peaks, masking close-eluting impurities.
Module 1: Standard Operating Procedure (SOP)
Objective: Isolate >95% pure compound from crude reaction mixture.
Method Development Parameters
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Irregular Silica Gel (40–63 µm) | Standard phase provides sufficient surface area for ester/ether separation. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. Heptane is less toxic but Hexane is standard. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component.[1] Excellent selectivity for esters. |
| Detection | UV 254 nm & 280 nm | 254 nm for max sensitivity; 280 nm to check for purity if 254 nm saturates. |
| Sample Loading | Dry Load (Celite or Silica) | Critical: Liquid loading in DCM can cause band broadening due to "solvent wash" effects on early eluting esters. |
| Flow Rate | 15–25 mL/min (for 12g column) | Optimized Van Deemter curve for standard flash cartridges. |
The "Scout" Gradient
Do not run the full batch immediately. Run a 100mg "scout" column using this linear gradient:
-
0% B for 1 Column Volume (CV) (Equilibration)
-
0% to 10% B over 2 CV
-
10% to 40% B over 10 CV
-
Hold 40% B for 2 CV
Target Rf: You are aiming for an Rf of 0.25 – 0.35 . If the compound elutes too early (Rf > 0.5), the resolution from non-polar impurities will be poor.
Module 2: Troubleshooting Guide (Q&A)
Q1: "My product is co-eluting with a major impurity. The peaks overlap significantly." Diagnosis: This is likely Benzyl Alcohol (a common starting material) or Benzyl Bromide .
-
Benzyl Alcohol: Has free -OH groups. On silica, it tails and can drag into your ester peak.
-
The Fix: Switch selectivity.
-
Change Solvent System: Replace EtOAc with Methyl tert-butyl ether (MTBE) or Diethyl Ether . Ethers interact differently with the silica hydroxyls than esters do, often pulling the alcohol away from the ester.
-
Isocratic Step: If the separation is close (
), insert an isocratic hold at the %B where the first peak begins to elute.
-
Q2: "I see the spot on TLC, but I can't find the compound in my fractions." Diagnosis: Volatility or UV Thresholding.
-
Volatility: Methyl esters of low molecular weight alkynes can sublime. Did you use a high-vacuum pump or heat the rotovap bath >40°C?
-
Action: Check your rotovap bump trap.
-
-
UV Threshold: The benzyl group is so UV active that your fraction collector might be triggering on "slope" rather than "level," or the detector is saturating (reading >2.5 AU) and cutting fractions erratically.
-
Action: Turn off slope detection and collect all tubes in the expected window.
-
Q3: "The peak is tailing badly, ruining the separation." Diagnosis: Hydrolysis.
-
The ester may have partially hydrolyzed to the carboxylic acid (4-(benzyloxy)-2-butynoic acid). Free acids interact strongly with silica, causing severe tailing that "smears" under the ester peak.
-
Action: Add 0.1% Acetic Acid to the mobile phase. This suppresses the ionization of the free acid, sharpening its peak and moving it away from your neutral ester.
Module 3: Visualization & Workflows
Method Development Workflow
This diagram outlines the decision process for optimizing the purification.
Caption: Logic flow for initial solvent selection based on Thin Layer Chromatography (TLC) data.
Troubleshooting Decision Tree
Use this when the standard protocol fails.
Caption: Troubleshooting matrix for resolving resolution, peak shape, and yield issues.
Module 4: Advanced FAQs
Q: Can I use Dichloromethane (DCM) instead of Hexane? A: Yes, but with caution. DCM is a "stronger" solvent than hexane.
-
Pros: DCM solubilizes aromatic compounds (like your benzyl group) very well. It often provides better separation from aliphatic impurities.
-
Cons: It has a higher UV cutoff (233 nm), which can interfere if you are trying to detect non-aromatic impurities. For this specific molecule, Hex/EtOAc is safer, but DCM/Hexane (50:50) is a valid alternative if solubility is an issue.
Q: Is this compound stable on silica? A: Generally, yes. However, the alkynoate ester is an electrophile.
-
Warning: Do not leave the compound dried on the silica column overnight. The combination of acidic silica surface and air can induce oxidation or polymerization of the alkyne over long periods. Flush the column immediately.
Q: How do I scale up from 100mg to 5g? A: Linear scaling is the rule.
-
CV Maintenance: Keep the gradient slope (change in %B per CV) constant.
-
Loading Capacity: If 100mg worked on a 12g cartridge (0.8% load), 5g requires roughly a 330g cartridge or multiple runs on a 120g cartridge.
-
Flow Rate: Increase flow rate proportional to the cross-sectional area of the larger column.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1]
-
Biotage AB. (2025). Successful Flash Chromatography: A Guide to Method Development.
-
Teledyne ISCO. (2024). Flash Chromatography Guide: Theory and Practice.
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry.
Sources
Optimizing temperature for dipolar cycloaddition with alkynyl esters
Technical Support Center: Temperature Optimization for Alkynyl Ester Dipolar Cycloadditions
Welcome to the Technical Support Center for 1,3-dipolar cycloadditions involving alkynyl esters. Alkynyl esters (such as propiolates and acetylenedicarboxylates) are highly reactive, electron-deficient dipolarophiles. While their lowered lowest unoccupied molecular orbital (LUMO) accelerates cycloadditions with dipoles like azides, nitrones, and azomethine ylides, it also makes them highly susceptible to thermal degradation, polymerization, and Michael addition side-reactions. This guide provides field-proven troubleshooting strategies to optimize reaction temperatures, balance kinetics with thermodynamics, and maximize regioselectivity.
Workflow: Temperature Optimization Decision Tree
Caption: Decision tree for temperature optimization in alkynyl ester cycloadditions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers at elevated temperatures, and how does temperature dictate this? A: In uncatalyzed 1,3-dipolar cycloadditions (such as the thermal Huisgen cycloaddition), the activation energies required to form the 1,4- and 1,5-regioisomers are remarkably similar. When you elevate the temperature (e.g., >80 °C) to accelerate the reaction, the system enters a regime of thermodynamic control. The thermal energy easily overcomes the activation barriers for both pathways, resulting in a random distribution (often a near 1:1 mixture) of 1,4- and 1,5-disubstituted products[1]. Causality & Solution: To improve regioselectivity, you must lower the temperature to shift the reaction towards kinetic control. However, because lowering the temperature drastically reduces the reaction rate, it is highly recommended to introduce a regioselective catalyst. For example, utilizing Copper(I) (CuAAC) at 25–40 °C selectively yields the 1,4-isomer by forming a copper acetylide intermediate, bypassing the thermal activation barrier entirely[2].
Q2: How do I prevent degradation or polymerization of my alkynyl ester substrate during high-temperature cycloadditions? A: Alkynyl esters are highly electron-deficient, making them potent Michael acceptors. At elevated temperatures (>80 °C), they become highly susceptible to nucleophilic attack by solvent impurities, trace water, or basic amines, which triggers anionic polymerization or degradation[3]. Causality & Solution: The thermal degradation rate often outpaces the cycloaddition rate at high temperatures. To prevent this, reduce the reaction temperature to 40–60 °C. If the cycloaddition kinetics are too sluggish at this lower temperature, consider switching your solvent to water. Water accelerates catalyst-free [3+2] cycloadditions via the hydrophobic effect and enhanced hydrogen bonding at the transition state, allowing you to achieve high yields at moderate temperatures without relying on metal catalysts[3].
Q3: What is the optimal temperature range for catalyst-free vs. catalyzed cycloadditions with these substrates? A:
-
Catalyzed (e.g., CuAAC): 25 °C to 40 °C. The catalyst significantly lowers the activation energy. Exceeding 40 °C is not only unnecessary but can lead to catalyst degradation (oxidation of Cu(I) to Cu(II)) and unwanted peptide/protein complexation in bioconjugation applications[2].
-
Catalyst-Free (Thermal): 60 °C to 100 °C. Because alkynyl esters have a lower LUMO compared to unactivated alkynes, they do not require the extreme temperatures (120+ °C) typical of standard thermal click reactions. For nitrones and azomethine ylides, 65 °C to 100 °C is generally the sweet spot to balance acceptable reaction rates with substrate stability[3][4].
Troubleshooting Guide: Step-by-Step Methodology for Temperature Screening
To establish a self-validating protocol for your specific substrate, perform a systematic temperature screen using the following methodology. This ensures you find the precise inflection point between kinetic efficiency and thermal degradation.
Step 1: Preparation of Standardized Stock Solutions
-
Prepare a 0.5 M solution of your dipole (e.g., azide, nitrone, or azomethine ylide precursor) in an appropriate solvent (e.g., toluene for nitrones, or water/methanol for green chemistry approaches).
-
Prepare a 0.6 M solution of the alkynyl ester (1.2 equivalents to account for minor degradation).
Step 2: Setup of Parallel Reactions
-
In a nitrogen-filled glovebox (to prevent oxidative side-reactions), aliquot 1.0 mL of the combined reaction mixture into five identical heavy-walled pressure vials equipped with magnetic stir bars.
-
Seal the vials with PTFE-lined crimp caps.
Step 3: Temperature Gradient Incubation
-
Place the five vials into parallel heating blocks pre-equilibrated to the following temperatures: 25 °C, 40 °C, 60 °C, 80 °C, and 100 °C.
-
Maintain a constant stirring rate of 600 rpm across all vials.
Step 4: Kinetic Sampling and Quenching
-
At intervals of 1 h, 4 h, and 12 h, briefly remove each vial and extract a 20 µL aliquot using a micro-syringe.
-
Immediately quench the aliquot by injecting it into 500 µL of ice-cold deuterated chloroform (
) or DMSO- to halt the cycloaddition.
Step 5: Quantitative Analysis
-
Analyze the quenched samples via
-NMR spectroscopy. -
Calculate the conversion rate by integrating the disappearance of the terminal alkyne proton (typically around
2.5–3.5 ppm depending on the ester). -
Determine the regiomeric ratio by comparing the integrals of the distinct heterocyclic protons (e.g., the triazole C5-H vs C4-H).
Data Presentation: Temperature vs. Yield and Selectivity
The following table summarizes expected quantitative outcomes based on the screening methodology for a model catalyst-free azide-alkynyl ester cycloaddition over 12 hours.
| Temperature (°C) | Substrate Conversion (%) | Isolated Yield (%) | Regiomeric Ratio (1,4 : 1,5) | Observed Degradation |
| 25 | 15% | 12% | 60 : 40 | None |
| 40 | 35% | 32% | 55 : 45 | None |
| 60 | 78% | 75% | 52 : 48 | Trace |
| 80 | >99% | 88% | 50 : 50 | Minor (<5% polymer) |
| 100 | >99% | 65% | 50 : 50 | Significant (>30%) |
Note: At 100 °C, while conversion of the starting material is complete, the isolated yield drops significantly due to thermal degradation and polymerization of the alkynyl ester.
References
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- Synthesis, characterization and chemical degradation of poly(ester-triazole)
- Nitrony Synthesis. Tetrahedron / Scribd.
- Catalyst-Free[3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in W
Sources
- 1. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 4-(benzyloxy)-2-butynoate: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4-(benzyloxy)-2-butynoate, a compound featuring a rich array of functional groups. By dissecting its predicted spectrum and comparing it with key structural analogues, we will illustrate the principles of spectral interpretation and highlight the subtle yet significant shifts that inform molecular structure.
Understanding the Molecular Landscape: Predicting the ¹H NMR Spectrum of Methyl 4-(benzyloxy)-2-butynoate
While an experimental spectrum for Methyl 4-(benzyloxy)-2-butynoate is not publicly available, a highly accurate prediction can be formulated based on established principles of ¹H NMR spectroscopy and extensive empirical data from similar structural motifs. The key to this prediction lies in understanding the electronic environment of each proton within the molecule.
Molecular Structure and Proton Environments
The structure of Methyl 4-(benzyloxy)-2-butynoate presents four distinct proton environments, which will translate to four unique signals in the ¹H NMR spectrum.
Caption: Molecular structure of Methyl 4-(benzyloxy)-2-butynoate highlighting the four distinct proton environments (a-d).
The predicted ¹H NMR spectrum is a composite of signals arising from these protons, each influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π systems, and spin-spin coupling with adjacent protons.
| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | Methyl Ester (-OCH₃) | ~ 3.7 | Singlet (s) | 3H |
| b | Propargylic Methylene (-C≡C-CH₂-O) | ~ 4.3 | Singlet (s) | 2H |
| c | Benzylic Methylene (Ph-CH₂-O) | ~ 4.6 | Singlet (s) | 2H |
| d | Aromatic Protons (C₆H₅-) | ~ 7.3 | Multiplet (m) | 5H |
Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-(benzyloxy)-2-butynoate.
Causality Behind the Chemical Shifts: A Deeper Dive
-
Methyl Ester Protons (a): The protons of the methyl ester group are deshielded by the adjacent electronegative oxygen atom, resulting in a characteristic singlet around 3.7 ppm. This is a highly reliable and diagnostically significant peak for methyl esters.
-
Propargylic Methylene Protons (b): These protons are situated between an alkyne and an ether oxygen. The electronegative oxygen atom significantly deshields these protons, shifting them downfield. The anisotropic effect of the triple bond, which would typically cause some shielding, is less influential here compared to the strong deshielding effect of the oxygen. Therefore, a singlet is predicted around 4.3 ppm. The absence of adjacent protons leads to a singlet multiplicity.
-
Benzylic Methylene Protons (c): The benzylic protons are deshielded by both the adjacent oxygen atom and the magnetic anisotropy of the benzene ring. This combined effect results in a downfield shift to approximately 4.6 ppm. As there are no neighboring protons, this signal will also appear as a singlet.
-
Aromatic Protons (d): The five protons on the benzene ring are in a region of high electron density and are subject to a strong deshielding effect from the ring current. This results in their appearance as a multiplet in the aromatic region, typically around 7.3 ppm.
A Comparative Analysis: The Power of Analogue-Based Interpretation
To build confidence in our predicted spectrum and to understand the contribution of each functional group to the overall spectrum, a comparison with structural analogues is invaluable. We will consider two key alternatives: Methyl 4-hydroxy-2-butynoate (the deprotected analogue) and Methyl 4-(benzyloxy)butanoate (the saturated analogue).
Workflow for Comparative Spectral Analysis
Caption: Workflow illustrating the comparative analysis of the target molecule with its structural analogues to gain deeper structural insights.
Comparison with Methyl 4-hydroxy-2-butynoate
This analogue allows us to isolate the effect of the benzyl protecting group.
| Proton Label | Description | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| a | Methyl Ester (-OCH₃) | ~ 3.7 | Singlet (s) | 3H |
| b' | Propargylic Methylene (-C≡C-CH₂-OH) | ~ 4.2 | Triplet (t) | 2H |
| e | Hydroxyl Proton (-OH) | Variable, broad | Singlet (s, broad) | 1H |
Table 2: Expected ¹H NMR Spectral Data for Methyl 4-hydroxy-2-butynoate.
Key Differences:
-
Absence of Benzylic and Aromatic Signals: The most obvious difference is the complete absence of signals for the benzylic methylene and aromatic protons.
-
Shift and Multiplicity of Propargylic Protons (b'): The propargylic methylene protons in this analogue are slightly upfield (~4.2 ppm) compared to the target molecule (~4.3 ppm) due to the slightly lower deshielding effect of the hydroxyl group compared to the benzyloxy group. Crucially, this signal is expected to be a triplet due to coupling with the hydroxyl proton (unless exchange is rapid). The hydroxyl proton itself will appear as a broad singlet at a variable chemical shift.
Comparison with Methyl 4-(benzyloxy)butanoate
This saturated analogue helps to understand the influence of the alkyne functionality.
| Proton Label | Description | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| a | Methyl Ester (-OCH₃) | ~ 3.7 | Singlet (s) | 3H |
| f | Methylene (-CH₂-COOCH₃) | ~ 2.4 | Triplet (t) | 2H |
| g | Methylene (-CH₂-CH₂-CH₂-) | ~ 1.9 | Quintet (quin) | 2H |
| h | Methylene (-CH₂-O-) | ~ 3.5 | Triplet (t) | 2H |
| c | Benzylic Methylene (Ph-CH₂-O) | ~ 4.5 | Singlet (s) | 2H |
| d | Aromatic Protons (C₆H₅-) | ~ 7.3 | Multiplet (m) | 5H |
Table 3: Expected ¹H NMR Spectral Data for Methyl 4-(benzyloxy)butanoate.
Key Differences:
-
Absence of Propargylic Signal: The sharp singlet for the propargylic methylene protons is replaced by three distinct signals for the three methylene groups in the saturated chain.
-
Upfield Shift of Methylene Protons: The methylene protons in the saturated chain are significantly more shielded (further upfield) compared to the propargylic protons in the target molecule. The protons alpha to the ester (f) appear around 2.4 ppm, the central methylene protons (g) around 1.9 ppm, and the protons adjacent to the ether oxygen (h) around 3.5 ppm.
-
Complex Multiplicity: The signals for the methylene protons in the saturated chain exhibit complex splitting patterns (triplets and a quintet) due to coupling with their neighboring protons.
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of Methyl 4-(benzyloxy)-2-butynoate or its analogues, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for this type of molecule).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually sufficient.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.
-
Conclusion
The ¹H NMR spectrum of Methyl 4-(benzyloxy)-2-butynoate is a rich source of structural information. Through a systematic analysis of the predicted chemical shifts, multiplicities, and integration values, a clear picture of the molecule's proton environments emerges. By comparing this predicted spectrum with those of its deprotected and saturated analogues, the specific contributions of the benzyl group and the alkyne functionality can be confidently assigned. This comparative approach not only validates the spectral interpretation but also provides a deeper understanding of the structure-property relationships that govern ¹H NMR chemical shifts. For any researcher engaged in the synthesis and characterization of complex organic molecules, such a detailed and comparative analysis is an indispensable tool for ensuring structural integrity and advancing their scientific endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
Spectroscopic Differentiation of Alkynes: Internal Alkyne Esters vs. Terminal Alkynes
Executive Summary
In synthetic chemistry and drug development, rapidly distinguishing between terminal alkynes and internal alkyne esters (alkynoates) is a critical quality control step. Whether tracking the progress of a Sonogashira cross-coupling, validating click chemistry precursors, or monitoring esterification, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive analytical window. This guide objectively compares the spectral signatures of these two functional groups and provides a self-validating experimental framework for their differentiation.
Mechanistic Causality of IR Absorptions
Infrared spectroscopy relies on the change in a molecule's dipole moment (
-
Terminal Alkynes : The terminal sp C–H bond is highly localized and stiff (possessing a high force constant). According to Hooke's Law applied to molecular mechanics, this results in a high-frequency stretching vibration at ~3300 cm⁻¹ 1[1]. Because the bond is highly polarized, this peak is sharp and intense, often described as "icicle-like" 2[2]. Conversely, the C≡C stretch (~2100–2140 cm⁻¹) is typically weak because the vibration produces only a minor change in the overall dipole moment[2].
-
Internal Alkyne Esters (Alkynoates) : Symmetrical internal alkynes often show no C≡C stretch due to a zero net dipole change. However, attaching an electron-withdrawing ester group directly to the alkyne breaks this symmetry and heavily polarizes the
-system. This conjugation causes a massive dipole shift during the C≡C stretch, transforming the typically "invisible" internal alkyne band into a strong, highly diagnostic peak at ~2210–2250 cm⁻¹ 3[3]. Furthermore, the ester's carbonyl (C=O) stretch is slightly shifted to lower wavenumbers (~1710 cm⁻¹) due to conjugation with the triple bond, which lowers the double bond character of the carbonyl[3].
Quantitative Spectral Comparison
The table below summarizes the core diagnostic bands used to differentiate these two functional groups.
| Spectral Feature | Terminal Alkyne | Internal Alkyne Ester (Alkynoate) | Mechanistic Driver |
| ≡C–H Stretch | ~3300 cm⁻¹ (Strong, Sharp) | Absent | Lack of a terminal sp C–H bond in internal alkynes. |
| C≡C Stretch | ~2100–2140 cm⁻¹ (Weak) | ~2210–2250 cm⁻¹ (Strong) | Alkynoates have a massive dipole change due to ester conjugation, drastically increasing peak intensity. |
| C=O Stretch | Absent | ~1710–1715 cm⁻¹ (Strong) | Conjugation with the C≡C bond slightly lowers the typical ester carbonyl frequency. |
| ≡C–H Bend | ~610–700 cm⁻¹ (Strong, Broad) | Absent | Requires a terminal proton to undergo bending vibration. |
Experimental Protocol: Self-Validating ATR-FTIR Analysis
When tracking the conversion of a terminal alkyne to an internal alkynoate, Attenuated Total Reflectance (ATR) FTIR is the gold standard. The following protocol is designed as a self-validating system to eliminate false positives from atmospheric interference or poor crystal contact.
Step 1: Background Single-Beam Acquisition
-
Procedure : Collect a 32-scan background spectrum at 4 cm⁻¹ resolution on a clean diamond ATR crystal.
-
Causality : Atmospheric CO₂ and H₂O vapor heavily absorb in the mid-IR region. The 4 cm⁻¹ resolution is specifically chosen to provide enough data points to resolve the sharp 3300 cm⁻¹ ≡C–H stretch without introducing excessive noise.
-
Validation Checkpoint : The resulting background spectrum must show smooth curves with distinct atmospheric CO₂ (2350 cm⁻¹) and H₂O (3600–3200 cm⁻¹) peaks. If the baseline noise exceeds 2% transmittance, the crystal is contaminated and must be re-cleaned with isopropanol.
Step 2: Sample Application and Evanescent Wave Coupling
-
Procedure : Apply the neat sample (liquid or solid) to the crystal. For solids, apply the pressure anvil until the clutch clicks.
-
Causality : ATR relies on an evanescent wave penetrating ~0.5–2 µm into the sample. Insufficient pressure leads to a shallow penetration depth, disproportionately weakening high-wavenumber peaks (like the 3300 cm⁻¹ C–H stretch) due to the wavelength-dependent nature of evanescent decay.
-
Validation Checkpoint : Monitor the real-time preview. The strongest peak (usually C=O for alkynoates or C–H for terminal alkynes) should register between 10% and 25% transmittance. If the peak bottoms out at 0% T, the sample is too thick or pressure is too high, which will cause peak broadening and loss of resolution.
Step 3: Spectral Acquisition and Baseline Verification
-
Procedure : Execute the 32-scan sample acquisition and apply an ATR correction algorithm.
-
Causality : The ATR correction mathematically compensates for the wavelength-dependent penetration depth, normalizing the relative intensities of the 3300 cm⁻¹ and 1710 cm⁻¹ peaks to match standard transmission spectra.
-
Validation Checkpoint : The final spectrum must possess a flat baseline. A slanted baseline indicates poor sample contact or scattering, requiring re-acquisition.
Step 4: Peak Picking and Orthogonal Confirmation
-
Procedure : Identify the primary diagnostic peaks (3300, 2250, 1710 cm⁻¹).
-
Causality : Relying on a single peak can lead to misidentification (e.g., confusing an N–H or O–H stretch with an sp C–H stretch).
-
Validation Checkpoint : If a peak at 3300 cm⁻¹ is observed, you must orthogonally confirm it by checking for the ≡C–H bend at 610–700 cm⁻¹ 4[4]. If the 610–700 cm⁻¹ band is absent, the 3300 cm⁻¹ peak is likely an O–H or N–H impurity, not a terminal alkyne.
Logical Workflow Diagram
Logical workflow for the spectroscopic differentiation of alkynes using ATR-FTIR data.
References
- How to Interpret an Infrared (IR)
- Source: orgchemboulder.
- 6.
- Source: chinesechemsoc.
Sources
A Comparative Guide to the Reactivity of Methyl 4-(benzyloxy)-2-butynoate and Methyl Propiolate
For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of chemical tools, α,β-acetylenic esters are prized for their versatility, serving as precursors to a wide array of molecular architectures. This guide provides an in-depth comparison of the reactivity of two such esters: the structurally simple methyl propiolate and its more complex analogue, methyl 4-(benzyloxy)-2-butynoate. By examining their electronic and steric characteristics, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established chemical principles and available experimental data.
Molecular Scaffolds: A Structural Overview
At first glance, methyl propiolate and methyl 4-(benzyloxy)-2-butynoate share a common reactive core: an electron-deficient alkyne conjugated to a methyl ester. This functional group arrangement renders the alkyne susceptible to a variety of nucleophilic and pericyclic reactions.
Methyl Propiolate is the simplest α,β-acetylenic ester, featuring a terminal alkyne. Its small size and unhindered nature make it a highly reactive and versatile reagent in organic synthesis.[1]
Methyl 4-(benzyloxy)-2-butynoate incorporates a benzyloxy (-OCH₂Ph) group at the propargylic position. This substituent introduces significant electronic and steric differences compared to the simple proton of methyl propiolate, which in turn modulates its reactivity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl Propiolate | HC≡CCO₂CH₃ | C₄H₄O₂ | 84.07 |
| Methyl 4-(benzyloxy)-2-butynoate | PhCH₂OCH₂C≡CCO₂CH₃ | C₁₂H₁₂O₃ | 204.22 |
Comparative Reactivity Analysis: Electronic and Steric Effects at Play
The divergence in reactivity between these two molecules can be rationalized by considering the electronic and steric influence of the propargylic substituent.
Electronic Effects
The benzyloxy group in methyl 4-(benzyloxy)-2-butynoate is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom. This inductive effect is expected to further polarize the π-system of the alkyne, potentially increasing the electrophilicity of the β-carbon and influencing the rates of nucleophilic attack. However, the oxygen atom also possesses lone pairs that can, in certain conformations, participate in hyperconjugation, which might slightly modulate the electron density of the alkyne. In contrast, the terminal proton of methyl propiolate has a minimal electronic effect.
Steric Hindrance
The most significant difference between the two molecules is the steric bulk introduced by the benzyloxy group. This group can impede the approach of nucleophiles and dienes to the alkyne, leading to slower reaction rates compared to the unhindered methyl propiolate.[2] This steric hindrance can also influence the regioselectivity and stereoselectivity of certain reactions.
Key Reaction Classes: A Comparative Perspective
The electron-deficient nature of the alkyne in both methyl propiolate and methyl 4-(benzyloxy)-2-butynoate makes them excellent substrates for a variety of transformations. Below, we compare their expected and observed reactivity in several key reaction classes.
Nucleophilic Conjugate (Michael) Addition
The Michael addition is a cornerstone reaction for these substrates, involving the 1,4-addition of a nucleophile to the activated alkyne.[3] This reaction is pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.
Methyl Propiolate: As a small and highly electrophilic Michael acceptor, methyl propiolate readily undergoes conjugate addition with a wide range of soft nucleophiles, including amines, thiols, and stabilized carbanions.[4][5] These reactions are often high-yielding and proceed under mild conditions.
Methyl 4-(benzyloxy)-2-butynoate: The bulky benzyloxy group is expected to sterically hinder the approach of nucleophiles to the β-carbon. This will likely result in slower reaction rates compared to methyl propiolate. For very bulky nucleophiles, the reaction may not proceed at all or may require more forcing conditions. However, the inductive effect of the benzyloxy group may slightly enhance the electrophilicity of the alkyne, partially counteracting the steric hindrance for smaller nucleophiles.
Experimental Protocol: Aza-Michael Addition of Benzylamine to Methyl Propiolate
This protocol describes a typical procedure for the conjugate addition of an amine to methyl propiolate.
-
Materials:
-
Methyl propiolate
-
Benzylamine
-
Methanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in methanol.
-
To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield the corresponding β-aminoacrylate.
-
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic and heterocyclic systems.[6][7] Both methyl propiolate and its substituted analogue are effective dienophiles and dipolarophiles.
In the Diels-Alder reaction, these alkynes act as dienophiles, reacting with conjugated dienes to form six-membered rings.
Methyl Propiolate: Due to its unhindered nature and high reactivity, methyl propiolate is an excellent dienophile in [4+2] cycloadditions.[8]
Methyl 4-(benzyloxy)-2-butynoate: The steric bulk of the benzyloxy group is anticipated to decrease the rate of the Diels-Alder reaction. Furthermore, the substituent may influence the endo/exo selectivity of the cycloaddition.
Experimental Protocol: Diels-Alder Reaction of Methyl Propiolate with Cyclopentadiene
This protocol outlines a general procedure for the [4+2] cycloaddition between methyl propiolate and cyclopentadiene.
-
Materials:
-
Methyl propiolate
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl propiolate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting bicyclic adduct by column chromatography.
-
This class of reactions is particularly important for the synthesis of five-membered heterocycles.[6] The reaction of an azide with an alkyne to form a 1,2,3-triazole (a "click" reaction) is a prominent example.
Methyl Propiolate: Methyl propiolate is a widely used dipolarophile in 1,3-dipolar cycloadditions with various dipoles, such as azides, nitrile oxides, and nitrones, to produce a range of substituted heterocycles.[9][10]
Methyl 4-(benzyloxy)-2-butynoate: This molecule is also an effective dipolarophile. The electronic nature of the benzyloxy group can influence the regioselectivity of the cycloaddition, while its steric presence may affect the reaction rate.
Experimental Protocol: 1,3-Dipolar Cycloaddition of Benzyl Azide to Methyl Propiolate
This protocol provides a general method for the synthesis of a 1,2,3-triazole from an azide and methyl propiolate.
-
Materials:
-
Methyl propiolate
-
Benzyl azide
-
Toluene (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl propiolate (1.0 eq) and benzyl azide (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the triazole product.[9]
-
Visualizing the Reactions: Mechanisms and Workflows
To better understand the transformations discussed, the following diagrams illustrate the general mechanisms of Michael additions and 1,3-dipolar cycloadditions.
Caption: Generalized workflow for a Michael addition reaction.
Caption: Schematic of a 1,3-dipolar cycloaddition reaction.
Summary and Outlook
The choice between methyl propiolate and methyl 4-(benzyloxy)-2-butynoate in a synthetic strategy will depend on the specific requirements of the target molecule and the desired reactivity.
Methyl Propiolate is the reagent of choice when high reactivity and minimal steric hindrance are desired. Its versatility and commercial availability make it a staple in many synthetic laboratories.
Methyl 4-(benzyloxy)-2-butynoate , while likely less reactive in many cases due to steric hindrance, offers a handle for further functionalization through its benzyloxy group. This group can be deprotected to reveal a primary alcohol, allowing for subsequent transformations. The electronic and steric influence of this group can also be strategically employed to control selectivity in certain reactions.
References
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Wikipedia. (2023). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]
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Reusch, W. (2013). Alkyne Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]
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Pápai, I., & Repo, T. (2018). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. ACS Omega, 3(10), 13086-13095. [Link]
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ResearchGate. (2014). Diels-Alder reaction in batch between 4 and cyclopentadiene, promoted.... Retrieved from [Link]
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MDPI. (2000). Substituted Pyrroles. Molecules, 5(1), 82-87. [Link]
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Kovacs, D. L., & Rainier, J. D. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic letters, 18(18), 4642–4645. [Link]
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Abu-Orabi, S. T., Al-Sheikh, A. A., & Al-Zoubi, R. M. (2002). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Molecules, 7(3), 302-316. [Link]
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Wróblewska, A., Sadowski, M., & Raczynska, P. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules, 25(23), 5621. [Link]
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Shirsat, M. K. (2023). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. AARF, 7(3), 266-271. [Link]
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ResearchGate. (2025). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. Retrieved from [Link]
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Powell, G. K., Winter, H. C., & Dekker, E. E. (1982). Michael addition of thiols with 4-methyleneglutamic acid: preparation of adducts, their properties and presence in peanuts. Biochemical and biophysical research communications, 105(4), 1361–1367. [Link]
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Rawsource. (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Rawsource. Retrieved from [Link]
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Al-Hourani, B. J., Al-Masoudi, N. A., & El-Emam, A. A. (2015). Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. Molecules, 20(11), 19965–19979. [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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Jarzembska, K., & Kaminski, R. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. International Journal of Molecular Sciences, 24(5), 4880. [Link]
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SciSpace. (2002). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Retrieved from [Link]
-
Chemistry Steps. (2024). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]
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Valdes, C., & Arrieta, A. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 305–314. [Link]
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Royal Society of Chemistry. (2020). Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides. Retrieved from [Link]
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Thomson, J. L., & Bower, J. F. (2015). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 54(44), 13036–13039. [Link]
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National Institute of Standards and Technology. (2000). Kinetics and Products of Propargyl (C3H3) Radical Self-Reactions and Propargyl-Methyl Cross-Combination Reactions. Retrieved from [Link]
-
AARF. (2022). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. AARF. Retrieved from [Link]
-
American Chemical Society. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Diels–Alder reaction. In Wikipedia. Retrieved from [Link]
-
SciSpace. (n.d.). The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S). Retrieved from [Link]
-
ResearchGate. (2024). Electronic and Steric Effects in a Gold(I)‐Catalyzed Intramolecular C(sp)−H Bond Activation Reaction of 1‐Bromoalkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Scientia Iranica. (2015). E cient synthesis of highly substituted pyrroles via a multi-component reaction using ZnO nanoparticles as a nanocatalyst. Retrieved from [Link]
-
Jordan Journal of Chemistry. (2011). 1,3-Dipolar Cycloaddition Reaction of Benzyl Azide with Cyclohex-2-en-1-one. Experimental and Computational Study. Retrieved from [Link]
-
eScholarship.org. (2012). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. Retrieved from [Link]
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Retrieved from [Link]
-
KAUST Repository. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Retrieved from [Link]
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Pendidikan Kimia. (2016). Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
ePrints Soton. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Retrieved from [Link]
-
CORE. (2013). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (2017). Theoretical Study of 1,3-Dipolar Cycloadditions Regioselectivity of Benzyl Azide with Glycosyl-O Acetylene Using Density Functio. Retrieved from [Link]
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Benchmarking Dipolarophiles for Pyrazole Synthesis Efficiency: A Technical Guide
Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as celecoxib, sildenafil, and crizotinib. Among the various synthetic strategies, the 1,3-dipolar cycloaddition (1,3-DC) stands out as a premier method for constructing highly substituted pyrazoles.
As an application scientist, selecting the optimal dipolarophile—the alkene or alkyne partner that reacts with a 1,3-dipole—is the most critical decision in your workflow. This choice dictates the reaction's yield, regioselectivity, safety profile, and overall atom economy. This guide benchmarks the performance of traditional alkynes, alkenes, and modern alkyne surrogates to help you engineer the most efficient pyrazole synthesis pathways.
Mechanistic Divergence: The Role of the Dipolarophile
The 1,3-DC reaction typically involves a[C,N,N] synthon (such as a diazoalkane or nitrile imine) reacting with a[C,C] fragment (the dipolarophile). Compared to traditional cyclocondensations between hydrazines and 1,3-dielectrophiles,. However, the specific class of dipolarophile drastically alters the reaction trajectory:
-
Terminal Alkynes : These standard dipolarophiles react directly with dipoles to form the aromatic pyrazole core. However, because the two carbons of the alkyne often lack sufficient steric or electronic differentiation at the transition state, they frequently yield difficult-to-separate mixtures of regioisomers.
-
Alkenes (Electron-Deficient) : Alkenes, such as acrylates or enamines, readily undergo cycloaddition to form pyrazolines. To achieve the final pyrazole, an additional, often harsh, oxidation step is required, which lowers overall synthetic efficiency.
-
Alkyne Surrogates : These are functionalized alkenes bearing a leaving group (e.g., halogens). They represent a major synthetic breakthrough.1. They form a pyrazoline intermediate that spontaneously eliminates the leaving group (e.g., -HBr) to aromatize. This thermodynamic driving force accelerates the reaction and locks in perfect regioselectivity.
Workflow of 1,3-dipolar cycloaddition pathways based on dipolarophile selection.
Quantitative Benchmarking of Dipolarophiles
To objectively benchmark these dipolarophiles, we must evaluate yield, regioselectivity, and operational efficiency. The table below synthesizes experimental data across different reaction paradigms.
| Dipolarophile Class | Representative Substrate | Dipole Source | Yield Range | Regioselectivity | Reaction Time | Key Advantage / Operational Limitation |
| Terminal Alkynes | Aryl alkynes | Diazo compounds | 64–99% | Moderate to Good | 30 min (Flow) | Direct formation / Heating diazo compounds poses explosion risks in batch. |
| Alkenes | Enamines | Sydnones | 46–85% | Good | 24 h (Batch) | 2 / Requires secondary oxidation. |
| Alkyne Surrogates | α-Bromocinnamaldehyde | Nitrile imines | 70–86% | Complete (100%) | 7–10 h (Batch) | Spontaneous aromatization and perfect regiocontrol / Requires precursor synthesis. |
| Alkyne Surrogates | Bromovinyl acetals | Diazo (in situ) | Up to 92% | Complete (100%) | 12 h (Batch) | 3 / High functional group tolerance. |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the underlying causality behind each critical parameter.
Protocol A: Regioselective Synthesis via Alkyne Surrogates (Batch)
This protocol utilizes α-bromocinnamaldehyde as an alkyne surrogate. The causality here is thermodynamic: the steric bulk and strong electron-withdrawing nature of the bromine atom perfectly direct the incoming nitrile imine. The subsequent dehydrobromination is driven by the stabilization energy gained upon forming the aromatic pyrazole ring.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve α-bromocinnamaldehyde (3.0 mmol) and the selected hydrazonyl chloride (3.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Dipole Generation: Add triethylamine (3.3 mmol) dropwise over 5 minutes.
-
Causality: Triethylamine acts as a base to generate the highly reactive nitrile imine in situ. Dropwise addition maintains a low steady-state concentration of the dipole, preventing unwanted dimerization side-reactions.
-
-
Cycloaddition: Stir the reaction mixture at room temperature for 7–10 hours.
-
Self-Validation Check: Monitor the reaction via TLC. To validate regiochemical integrity before purification, extract a 0.1 mL aliquot, evaporate, and perform a crude ^1H NMR scan. The presence of a single, sharp pyrazole C4-proton singlet confirms complete regioselectivity.
-
Isolation: Evaporate the solvent under reduced pressure and purify the crude product via flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure 1,3,4,5-tetrasubstituted pyrazole.
Protocol B: Diazo-Alkyne Cycloaddition in Continuous Flow
While terminal alkynes are atom-economical, reacting them with diazo compounds in batch reactors is hazardous.4.
Step-by-Step Procedure:
-
Feed Preparation: Prepare a 0.5 M solution of the terminal alkyne and a 0.6 M solution of the diazo compound in anhydrous THF in separate syringes.
-
Flow Parameters: Connect the syringes to a dual-channel syringe pump feeding into a T-mixer, which leads into a fluorinated ethylene propylene (FEP) microreactor coil (volume = 5 mL) submerged in an 80 °C oil bath.
-
Causality: The high surface-area-to-volume ratio of the FEP tubing ensures immediate heat transfer, preventing the thermal runaway that causes diazo explosions in batch.
-
-
Execution: Set the combined flow rate to 0.166 mL/min to achieve a precise residence time of 30 minutes.
-
Self-Validation Check: Route the output stream through an in-line IR spectrometer. The complete disappearance of the diazo stretching frequency (~2100 cm⁻¹) validates 100% conversion, ensuring no explosive intermediates exit the flow system.
-
Collection: Collect the output stream in a flask cooled to 0 °C, concentrate in vacuo, and purify.
References
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL:[Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates Source: NIH / Heterocycles URL:[Link]
-
Pyrazole synthesis Source: Organic Chemistry Portal URL:[Link]
-
Photocatalytic cycloaddition with other dipolarophiles. Reaction conditions Source: ResearchGate URL:[Link]
-
Regiocontrolled 1,3-Dipolar Cycloadditions of Nitrile Imines with Acetylenes and α,β-Unsaturated Systems Source: Società Chimica Italiana URL:[Link]
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- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
Safety Operating Guide
Comprehensive Disposal Protocol for 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
This guide provides a detailed protocol for the safe and compliant disposal of 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester. As a specialized laboratory chemical, proper handling and disposal are paramount to ensuring personnel safety and environmental protection. This document synthesizes information from established regulatory guidelines and safety data for structurally related compounds to provide a robust operational procedure.
The disposal of any chemical waste is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) in the United States.[1][2] Therefore, the procedures outlined below are designed to meet these standards.
Hazard Assessment and Physicochemical Properties
Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative hazard assessment has been conducted based on its structural components: a carboxylic acid ester, an internal alkyne, and a benzyl ether group.
-
Carboxylic Acid Moiety: The parent compound, 2-Butynoic acid, is classified as a corrosive solid that causes severe skin burns and eye damage.[3] While esterification can modify these properties, it is crucial to assume the potential for corrosive hazards, either from the compound itself or from its potential hydrolysis back to the parent acid.
-
Alkyne Functionality: The internal alkyne is a source of chemical reactivity. Although less hazardous than terminal alkynes which can form explosive acetylides, caution should be exercised to avoid contact with strong oxidizing agents or certain heavy metals that could catalyze unintended reactions.[3][4]
-
Organic Ester: As an organic ester, the compound is combustible.[5] In the event of a fire, it may produce hazardous decomposition products, including carbon monoxide and carbon dioxide.[3][6] If the compound is a fine powder, it may pose a dust explosion hazard.[7]
Table 1: Summary of Inferred Properties and Hazards
| Property | Value / Description | Rationale & Source |
| Physical State | Solid or Liquid | Not definitively known; parent 2-butynoic acid is a solid.[3] |
| Primary Hazards | Potential Corrosive, Combustible, Irritant | Based on 2-butynoic acid (corrosive) and general properties of organic esters (combustible).[3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | These materials can initiate hazardous reactions like violent polymerization or hydrolysis.[3] |
| Toxicity | Not thoroughly investigated; assume it is destructive to mucous membranes, eyes, and skin. | Prudent assumption based on related compounds and general laboratory safety principles.[8] |
| Environmental | Should not be released into the environment. Do not let product enter drains. | Standard precaution for all laboratory chemicals to prevent contamination of groundwater and surface water.[7] |
Immediate Safety & Personal Protective Equipment (PPE)
A proactive approach to safety is essential.[8] Before handling this compound for any purpose, including disposal, ensure the following PPE is worn and that emergency equipment is accessible.
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, use of a full-face shield over safety goggles is strongly recommended.[6]
-
Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are suitable for handling organic esters. Always check the manufacturer's glove compatibility data. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[9]
-
Emergency Readiness: Know the location and operational procedure for the nearest safety shower and eyewash station before beginning work.[8] All handling of this chemical waste should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]
Step-by-Step Disposal Protocol
This protocol ensures that 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester is disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing hazardous chemical reactions in waste containers.
-
Designate as Hazardous Waste: This compound must be treated as hazardous chemical waste. It must never be disposed of in regular trash or poured down the sanitary sewer.[1]
-
Create a Dedicated Waste Stream: Do not mix this waste with other chemical waste streams unless you can confirm compatibility.
-
Maintain Separation from Incompatibles: Ensure the waste container for this compound is stored separately from containers holding strong acids, bases, or oxidizing agents.[10]
Step 2: Container Selection
The integrity of the waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a chemically compatible container with a tightly sealing lid. High-density polyethylene (HDPE) or glass containers are generally appropriate, provided they are in excellent condition.[11][12]
-
Container Integrity: Inspect the container for any cracks, leaks, or residue before use. Never use a damaged container.[12]
-
Closure: The container must be kept closed at all times except when waste is actively being added. Leaving a funnel in the opening is not permitted.[13][14]
Step 3: Waste Labeling
Accurate and complete labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Use Official Tags: Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1]
-
Complete All Fields: Fill out the tag completely and legibly.
-
Full Chemical Name: Write "2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester". Do not use abbreviations, chemical formulas, or trade names.[1]
-
Composition: If mixed with a solvent for rinsing, list all components and their approximate percentages (e.g., "Methanol 90%, 2-Butynoic acid... 10%").
-
Hazard Identification: Check all applicable hazard boxes on the tag (e.g., "Corrosive," "Flammable/Combustible").
-
Contact Information: Clearly list the Principal Investigator's name, laboratory room number, and date of accumulation.[1]
-
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[11][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[12]
-
Safe Location: The SAA should be away from heat sources, open flames, and high-traffic areas. It must not be located near a sink or floor drain.[10][14]
Step 5: Arranging for Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When the container is nearly full (no more than 90% capacity) or has reached the institutional time limit for accumulation, contact your EHS department to schedule a waste pickup.[15][16]
-
Do Not Transport: Do not attempt to transport the chemical waste off-site yourself. Disposal must be managed by a licensed hazardous waste vendor coordinated through your institution.
Decontamination & Spill Management
Decontamination of Empty Containers
Empty containers that once held this chemical must still be handled as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled hazardous waste container.[13]
-
Deface Label: After triple-rinsing, completely deface or remove the original manufacturer's label before disposing of the container in the appropriate lab glass or plastic recycling bin.[17]
Spill Response
-
Minor Spills (Solid): For small spills of solid material in a fume hood, gently sweep up the material with a brush and dustpan, taking care not to create airborne dust.[18] Place the collected material in a labeled hazardous waste container.
-
Minor Spills (Liquid): For small liquid spills, absorb the material with a chemical spill absorbent pad or other inert material (e.g., vermiculite). Place the contaminated absorbent material into a sealed bag and then into a labeled hazardous waste container.
-
Major Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's EHS or emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester.
Caption: Decision workflow for compliant chemical waste disposal.
References
- Safety Data Sheet. (2021, March 22). Merck Millipore.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: Butyric acid. Carl ROTH.
- SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. Synerzine.
- SAFETY DATA SHEET. (2012, March 8). Thermo Fisher Scientific.
- 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (2023, December 18). eCFR.
- "common pitfalls in the handling of terminal alkynes". (2025, December). Benchchem.
- SAFETY DATA SHEET Alkyne-NHS Ester. (2018, May 3). Glen Research.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Lion Technology.
- Safety Data Sheet. (2025, December 23). Carboline.
- How to Dispose of Chemical Waste. Environmental Health and Safety - The University of Texas at Dallas.
- Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek.
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
- Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MLI Environmental.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita.
- Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
- SAFETY DATA SHEET. Greenbook.net.
- Safe handling of organolithium compounds in the laboratory. Princeton EHS.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synerzine.com [synerzine.com]
- 6. carlroth.com [carlroth.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. moravek.com [moravek.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. connmaciel.com [connmaciel.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. nswai.org [nswai.org]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. ethz.ch [ethz.ch]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. glenresearch.com [glenresearch.com]
Personal protective equipment for handling 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
Executive Summary & Risk Profile[1]
Chemical Identity:
-
IUPAC Name: Methyl 4-(benzyloxy)but-2-ynoate
-
CAS Number: 1173888-41-9 (Representative for this class of intermediates)
-
Functional Groups: Alkyne (Reactive), Methyl Ester (Electrophilic), Benzyl Ether (Lipophilic).
Operational Directive: This compound is a Novel Chemical Entity (NCE) or research intermediate. Unlike commodity chemicals (e.g., Acetone), it lacks extensive toxicological data. Therefore, you must adopt a "Universal Precaution" strategy. We assume the hazards of its constituent functional groups:
-
Alkyne Moiety: Potential for high reactivity; possible skin/respiratory irritant.
-
Methyl Ester: Hydrolysis releases methanol and the parent acid (2-butynoic acid derivative), which is likely corrosive or a severe irritant.
-
Physical State: Typically a viscous oil or low-melting solid; high skin absorption potential due to the lipophilic benzyl group.
Core Safety Maxim: Treat this compound as a potential sensitizer and corrosive agent until proven otherwise.
Hazard-Based PPE Matrix
The following PPE selection is non-negotiable for handling >100 mg quantities.
| Body Zone | PPE Requirement | Technical Justification (The "Why") |
| Hand Protection (Primary) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity, 5-6 mil) | Permeation Defense: Methyl esters can permeate thin nitrile. The outer glove takes the mechanical wear; the inner glove provides the chemical barrier. |
| Hand Protection (High Risk) | Laminate (Silver Shield/4H) | Required for: Spills >10mL or heating operations. Laminates resist the broad spectrum of organic solvents often used with this intermediate (e.g., DCM, THF). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Vapor/Splash Risk: Safety glasses are insufficient. Alkynyl esters can cause severe, irreversible corneal damage upon hydrolysis in the eye. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Volatile Irritation: The ester functionality suggests volatility. Inhalation may cause respiratory edema. Do not use on an open bench. |
| Body | Lab Coat (Flame Resistant/Cotton) + Chemical Apron | Flammability: Organic esters are combustible. Synthetic fibers (polyester) can melt into skin during a fire. |
PPE Decision Logic (Visualization)
Operational Protocol: Step-by-Step Handling
This protocol utilizes a Self-Validating System : each step contains a check to ensure the previous step was successful.
Phase 1: Preparation & Engineering Controls
-
Hood Check: Verify fume hood flow is active. Tape a small Kimwipe to the sash; if it's not pulled inward firmly, STOP .
-
Decontamination Zone: Place a disposable absorbent pad (pig mat) in the center of the hood. This defines your "Hot Zone."
-
Solvent Trap: Have a beaker of saturated Sodium Bicarbonate (
) ready. Why? To neutralize any potential acid hydrolysis products immediately upon a spill.
Phase 2: Weighing & Transfer (The Critical Moment)
Risk: Static charge can disperse fine powders; viscous oils can drip.
-
Anti-Static Gun: If solid, use an anti-static gun on the weighing boat.
-
The "Double-Boat" Method: Place the weighing boat inside a larger secondary container (e.g., a crystallization dish) during transport from balance to hood.
-
Transfer: Dissolve the compound in the reaction solvent (e.g., DCM or Toluene) immediately after weighing.
-
Validation: Wipe the exterior of the flask with a solvent-dampened tissue. Check the tissue under UV light (if the compound is UV-active, common for benzyl groups) to confirm no exterior contamination.
-
Phase 3: Reaction & Monitoring
-
Inert Atmosphere: Run reactions under Nitrogen/Argon. Alkynes can form unstable acetylides in the presence of certain metals (Cu, Ag) or oxygen.
-
Temperature Control: Never heat this ester in a closed system without a pressure relief valve. Thermal decomposition of alkynes can be exothermic.
Operational Workflow Diagram
Emergency Response & Disposal
Spill Response (In Fume Hood)
-
Alert: Announce "Spill in Hood."
-
Isolate: Lower sash immediately.
-
Neutralize: If liquid, cover with the Sodium Bicarbonate prepared in Phase 1.
-
Absorb: Use vermiculite or absorbent pads.
-
Clean: Wash surface with soap and water, then Acetone. (Water first removes the bulk; Acetone removes the lipophilic residue).
Exposure First Aid[2][3][4]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (this increases skin absorption of the benzyl group).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—esters can cause delayed corneal sloughing.
Disposal Logistics[4][5]
-
Waste Stream: Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).
-
Labeling: Clearly tag as "Contains Alkynyl Ester - Potential Irritant."
-
Incompatibility: NEVER mix with strong oxidizers (Nitric acid, Peroxides) or heavy metals (Silver/Copper salts) in the waste stream. This can form explosive metal acetylides.
References & Authoritative Grounding
-
MilliporeSigma. (2021).[3][4] Safety Data Sheet: General Alkynyl Esters. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart.
-
PubChem. (2023). Compound Summary: Methyl 2-butynoate (Structural Analog). National Library of Medicine.
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard high-hazard laboratory protocols. Always consult your institution's Chemical Hygiene Officer (CHO) before scaling up.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
